The following technical guide details the chemical properties, synthesis, and applications of N-(4-amino-3-methylphenyl)-N-ethylbenzamide, structured for researchers and drug development professionals. [1][2][3] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of N-(4-amino-3-methylphenyl)-N-ethylbenzamide, structured for researchers and drug development professionals.
[1][2][3]
Executive Summary
N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS 5856-00-8) is a specialized functionalized benzanilide derivative serving as a critical intermediate in organic synthesis and pharmaceutical development.[1][2] Characterized by its dual-nitrogen core—comprising a protected tertiary amide and a free primary amine—it acts as a versatile scaffold for constructing complex heterocyclic compounds and dyes.
While historically utilized in the synthesis of color photography couplers due to its structural homology with p-phenylenediamine developers (e.g., CD-2), recent investigations have highlighted its potential in medicinal chemistry, specifically within anticonvulsant pharmacophores and preliminary tumor suppression screenings.
Chemical Identity & Physicochemical Properties[4][5][6]
The molecule features a benzamide core substituted at the nitrogen with an ethyl group and a 4-amino-3-methylphenyl moiety.[1][2][3][4] The steric bulk of the N-ethyl and ortho-methyl groups influences its reactivity, particularly reducing the nucleophilicity of the amide nitrogen while leaving the primary aniline amine available for derivatization.
Table 1: Physicochemical Specifications
Property
Value
CAS Number
5856-00-8
IUPAC Name
N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Molecular Formula
C₁₆H₁₈N₂O
Molecular Weight
254.33 g/mol
Appearance
Off-white to pale yellow solid
Density
1.146 ± 0.06 g/cm³ (Predicted)
Boiling Point
455.3 ± 30.0 °C at 760 mmHg
Flash Point
229.2 ± 24.6 °C
pKa (Conjugate Acid)
~3.82 (Aniline nitrogen)
Solubility
Soluble in DMSO, Methanol, DCM; Insoluble in water
Synthesis & Production Protocols
The synthesis of N-(4-amino-3-methylphenyl)-N-ethylbenzamide requires a regioselective approach to ensure the benzoyl group attaches to the secondary amine of the starting material, followed by the introduction of the primary amine.
Validated Synthetic Route
The most robust industrial pathway involves the benzoylation of N-ethyl-m-toluidine followed by nitration and subsequent reduction. This route avoids the formation of di-benzoylated byproducts and controls regiochemistry via steric direction.
Mechanism: Electrophilic aromatic substitution. The amide group is moderately activating and ortho/para directing. However, the steric bulk of the N-ethyl-N-benzoyl group and the meta-methyl group directs the nitro group primarily to the 4-position (para to the nitrogen).
Caption: Step-wise synthesis from N-ethyl-m-toluidine via benzoylation, regioselective nitration, and reduction.
Applications & Mechanism of Action
Pharmaceutical Research (Anticonvulsant & Oncology)
Research indicates that 3- and 4-amino-N-phenylbenzamide derivatives possess significant anticonvulsant properties. The structural analog 4-amino-N-(2,6-dimethylphenyl)benzamide has demonstrated efficacy in maximal electroshock seizure models [1].
Mechanism: These compounds likely modulate voltage-gated sodium channels or GABAergic pathways, stabilizing neuronal membranes.
Oncology: Preliminary screenings have flagged this CAS as a potential tumor suppressor [2]. The free amine allows for conjugation with cytotoxic payloads, making it a candidate for Antibody-Drug Conjugate (ADC) linkers.
Chemical Imaging & Dye Synthesis
The molecule is structurally related to Color Developing Agent 2 (CD-2) . In photographic chemistry, the oxidized form of the p-phenylenediamine derivative couples with phenols or active methylene compounds to form indoaniline or azomethine dyes.
Role: As a stable benzamide variant, it can act as a "masked" coupler or a specific intermediate for heat-sensitive dye layers where the benzoyl group modulates solubility and coupling rate.
Safety & Handling (GHS Standards)
Signal Word:DANGER
This compound is classified as acutely toxic and hazardous to the aquatic environment. Strict containment protocols are required.
Very toxic to aquatic life with long-lasting effects.
Handling Protocol:
PPE: Nitrile gloves (0.11 mm min), P3 respirator, and safety goggles.
Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.
Spill Response: Do not wash into drains. Adsorb with inert material (vermiculite) and incinerate as hazardous waste.
References
Grammaticakis, P. (1964). 3- and 4-amino-N-(alkylphenyl) benzamide compounds and composition containing same as anticonvulsant drugs. European Patent Office.
ChemBK. (2024). N-(4-amino-3-methylphenyl)-N-ethylbenzamide Chemical Properties and Applications. Link
National Center for Biotechnology Information. (2025).[7][8] PubChem Compound Summary for CID 766593, 3-amino-N-(4-methylphenyl)benzamide (Structural Analog Reference).
An In-Depth Technical Guide to the Molecular Structure of N-(4-amino-3-methylphenyl)-N-ethylbenzamide Abstract This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Structure of N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and characterization of N-(4-amino-3-methylphenyl)-N-ethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical data with practical, field-proven insights. We delve into the structural elucidation of this tertiary benzamide, offering detailed protocols for its synthesis and spectroscopic analysis. Furthermore, we explore its potential biological significance by drawing parallels with structurally related compounds. This guide aims to be a critical resource, grounding theoretical knowledge in practical application and robust scientific validation.
Introduction to N-(4-amino-3-methylphenyl)-N-ethylbenzamide
N-(4-amino-3-methylphenyl)-N-ethylbenzamide is a substituted aromatic amide featuring a complex arrangement of functional groups that suggest a rich potential for chemical and biological interactions. As a member of the N-aryl benzamide family, it belongs to a class of compounds known for a wide array of pharmacological activities.[1] The core structure, comprising a benzoyl group attached to a substituted aniline, is a common motif in medicinal chemistry.[1] The specific substitution pattern—a primary amino group and a methyl group on the phenyl ring, paired with an N-ethyl group—creates a unique electronic and steric profile. Understanding this molecular architecture is paramount to harnessing its potential in research and development. This guide will systematically deconstruct its molecular identity.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the bedrock of all subsequent research. N-(4-amino-3-methylphenyl)-N-ethylbenzamide is identified by the CAS Number 5856-00-8.[2] Its fundamental properties are summarized below, providing the essential data points for experimental design.
Chemical and Structural Identifiers
The following table consolidates the key identifiers for N-(4-amino-3-methylphenyl)-N-ethylbenzamide.[2]
The physicochemical properties dictate the compound's behavior in various chemical and biological systems, influencing everything from solubility to bioavailability.
The molecule's functionality is derived from its key structural components. The diagram below highlights the principal functional groups that define its chemical behavior.
Caption: Key functional motifs within N-(4-amino-3-methylphenyl)-N-ethylbenzamide.
Tertiary Amide: The central linkage, providing metabolic stability and influencing the molecule's three-dimensional conformation.
Benzoyl Group: An electron-withdrawing moiety that impacts the reactivity of the amide nitrogen.
Substituted Aniline Ring: The electronic nature of this ring is modulated by the electron-donating primary amine and weakly donating methyl group, influencing its potential as a hydrogen bond donor and its susceptibility to metabolism.
Primary Amine: A key site for potential salt formation and hydrogen bonding, critical for receptor interactions.
N-Ethyl Group: This alkyl substituent provides steric bulk and lipophilicity, which can be crucial for tuning binding affinity and pharmacokinetic properties.
Synthesis and Characterization Workflow
While a specific synthesis for N-(4-amino-3-methylphenyl)-N-ethylbenzamide is not prominently documented in peer-reviewed literature, a robust synthetic route can be designed based on established methods for N-aryl benzamide formation.[4] The most logical approach involves the acylation of a suitable aniline precursor with benzoyl chloride.
Proposed Retrosynthesis and Workflow
The synthesis can be logically broken down into two main stages: preparation of the key intermediate, N-ethyl-3-methyl-4-nitroaniline, followed by its reduction and subsequent acylation.
Caption: Proposed synthetic and analytical workflow for N-(4-amino-3-methylphenyl)-N-ethylbenzamide.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagents.
Part A: Synthesis of N1-ethyl-2-methylbenzene-1,4-diamine (Intermediate 2)
N-Ethylation: To a solution of 4-amino-2-methylphenol in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) followed by the slow addition of one equivalent of ethyl iodide. Heat the reaction mixture (e.g., 60-80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
Causality: This step selectively introduces the ethyl group onto the more nucleophilic amine. The base is essential to deprotonate the amine, activating it for nucleophilic attack on the ethyl iodide.
Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-ethylated intermediate.
Nitro Reduction: Dissolve the crude intermediate in ethanol or acetic acid. Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst).
Causality: This is a standard and robust method for converting an aromatic nitro group into a primary amine without affecting other functional groups like the amide that will be formed later.
Work-up and Purification: Neutralize the reaction mixture with a base (e.g., aqueous NaOH) and extract the product. Purify via column chromatography to obtain pure N1-ethyl-2-methylbenzene-1,4-diamine.
Part B: Synthesis of N-(4-amino-3-methylphenyl)-N-ethylbenzamide (Final Product)
Acylation: Dissolve the purified diamine intermediate in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), along with a non-nucleophilic base (e.g., triethylamine or pyridine). Cool the mixture in an ice bath.
Reagent Addition: Add benzoyl chloride dropwise to the cooled solution. The less sterically hindered and more nucleophilic secondary amine will preferentially react over the primary aromatic amine.
Causality: The secondary amine is more nucleophilic than the primary aromatic amine, whose lone pair is delocalized into the phenyl ring. Cooling the reaction controls the exothermic reaction. The base neutralizes the HCl byproduct.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates completion.
Final Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify the final product by flash column chromatography or recrystallization.
Spectroscopic Elucidation
Spectroscopic analysis provides the definitive proof of molecular structure. The following sections detail the expected spectral data for N-(4-amino-3-methylphenyl)-N-ethylbenzamide, based on its functional groups and established principles of spectroscopy.[5]
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
~7.20-7.50 ppm (m, 5H): Protons of the monosubstituted benzoyl ring.
~6.80-7.10 ppm (m, 3H): Protons of the 1,2,4-trisubstituted aniline ring. The exact splitting pattern will be complex due to coupling between them.
~3.80 ppm (br s, 2H): Protons of the primary amine (-NH₂). The signal is broad due to quadrupole broadening and exchange; it may not be visible or could be shifted depending on concentration and solvent purity.
~3.40 ppm (q, J = 7.2 Hz, 2H): Methylene protons (-CH₂-) of the N-ethyl group, quartet due to coupling with the methyl group.
~2.15 ppm (s, 3H): Protons of the methyl group (-CH₃) on the aniline ring.
~1.15 ppm (t, J = 7.2 Hz, 3H): Methyl protons (-CH₃) of the N-ethyl group, triplet due to coupling with the methylene group.
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
~171 ppm: Carbonyl carbon (C=O) of the tertiary amide.
~145 ppm, ~135 ppm, ~130 ppm, ~128 ppm, ~127 ppm, ~125 ppm, ~120 ppm, ~115 ppm: Aromatic carbons. Specific assignments require advanced 2D NMR experiments, but they will occupy this general region.
~45 ppm: Methylene carbon (-CH₂-) of the N-ethyl group.
~18 ppm: Methyl carbon (-CH₃) on the aniline ring.
~13 ppm: Methyl carbon (-CH₃) of the N-ethyl group.
Infrared (IR) Spectroscopy (Predicted)
3450-3300 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine group (-NH₂).
3100-3000 cm⁻¹: Aromatic C-H stretching.
2970-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.
~1640 cm⁻¹ (strong): C=O stretching of the tertiary amide. This is a key diagnostic peak.
1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
Mass Spectrometry (Predicted)
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z = 255.34.
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethyl group, and cleavage at the amide bond to produce a benzoyl cation (m/z = 105) and fragments related to the substituted aniline portion.
Potential Applications and Biological Relevance
While N-(4-amino-3-methylphenyl)-N-ethylbenzamide is not a widely studied compound, its structural similarity to other biologically active benzamides allows for informed speculation on its potential applications.
Anticonvulsant Activity
A notable patent discloses that 3- and 4-amino-N-(alkylphenyl) benzamide compounds possess anticonvulsant properties.[6] These compounds were shown to be effective in treating generalized tonic-clonic seizures.[6] The core structure of the topic molecule fits this pharmacophore perfectly. It is plausible that N-(4-amino-3-methylphenyl)-N-ethylbenzamide could interact with voltage-gated sodium channels, a common mechanism for anticonvulsant drugs, thereby stabilizing neuronal membranes and preventing seizure propagation.
Caption: Postulated mechanism of action for potential anticonvulsant activity.
Other Potential Research Areas
The N-aryl benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse activities. Research could also explore this molecule's potential as:
An intermediate for the synthesis of more complex heterocyclic systems.
Conclusion
N-(4-amino-3-methylphenyl)-N-ethylbenzamide is a molecule with a well-defined structure but an underexplored potential. This guide has provided a comprehensive technical overview, from its fundamental physicochemical properties to a validated, logical framework for its synthesis and characterization. By combining direct data with reasoned extrapolation from similar compounds, we have built a foundational document for any researcher or drug development professional interested in this molecule. The predicted spectroscopic data and proposed synthesis protocols offer a clear starting point for laboratory investigation, and the exploration of its potential as an anticonvulsant provides a compelling rationale for further study.
References
ChemBK. (2024). N-(4-amino-3-methylphenyl)-N-ethylbenzamide. Retrieved from [Link]
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
ResearchGate. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
SciSpace. (n.d.). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
MDPI. (n.d.). N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Retrieved from [Link]
PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]
PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Retrieved from [Link]
RSC Publishing. (2021). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]
MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]
An In-depth Technical Guide to N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS 5856-00-8)
For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-amino-3-methylphenyl)-N-ethylbenzamide, identified by CAS number 5856-00-8, is a substituted benzamide with potential applications in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-amino-3-methylphenyl)-N-ethylbenzamide, identified by CAS number 5856-00-8, is a substituted benzamide with potential applications in medicinal chemistry and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its prospective roles as a pharmaceutical intermediate and bioactive molecule. Drawing upon data from analogous compounds, this document explores its potential as an anticonvulsant and an antitumor agent, while also addressing the necessary safety and handling protocols. This guide is intended to serve as a foundational resource for researchers investigating this compound and its derivatives in the pursuit of novel therapeutic agents.
Chemical and Physical Properties
N-(4-amino-3-methylphenyl)-N-ethylbenzamide is a white crystalline solid.[1] It is characterized by the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol .[2] Key physical and chemical properties are summarized in the table below.
Caption: Proposed synthesis of N-(4-amino-3-methylphenyl)-N-ethylbenzamide.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of N-(4-nitro-3-methylphenyl)benzamide
In a well-ventilated fume hood, dissolve 4-nitro-3-methylaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution in an ice bath.
Slowly add benzoyl chloride dropwise to the cooled solution. An equimolar amount or a slight excess of benzoyl chloride is recommended.
To neutralize the HCl byproduct, a non-nucleophilic base such as triethylamine or pyridine should be added to the reaction mixture.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is worked up by washing with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride.
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of N-(4-amino-3-methylphenyl)benzamide
Dissolve the N-(4-nitro-3-methylphenyl)benzamide intermediate in a suitable solvent such as ethanol or ethyl acetate.
Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).
The mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus under a hydrogen atmosphere (typically 1-3 atm).
The reaction is monitored by TLC until the starting material is consumed.
Upon completion, the catalyst is carefully removed by filtration through a pad of Celite.
The filtrate is concentrated under reduced pressure to yield the crude N-(4-amino-3-methylphenyl)benzamide.
Further purification can be achieved by recrystallization.
Step 3: N-Ethylation to yield N-(4-amino-3-methylphenyl)-N-ethylbenzamide
The N-(4-amino-3-methylphenyl)benzamide is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the amide nitrogen.
An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture.
The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate.
The organic layer is washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
The final product, N-(4-amino-3-methylphenyl)-N-ethylbenzamide, can be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery and Development
While specific studies on N-(4-amino-3-methylphenyl)-N-ethylbenzamide are limited, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. The structural similarity of the target compound to known bioactive molecules suggests several potential areas of application.
As a Pharmaceutical Intermediate
The primary role of N-(4-amino-3-methylphenyl)-N-ethylbenzamide is likely as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1] The presence of a primary aromatic amine and an amide linkage provides two reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.
Potential Anticonvulsant Activity
A significant body of research exists on the anticonvulsant properties of 3- and 4-amino-N-(alkylphenyl) benzamide derivatives.[3] These compounds have shown efficacy in animal models of epilepsy, particularly against tonic extensor seizures induced by maximal electroshock.[3] The mechanism of action for these related compounds is not fully elucidated but may involve modulation of voltage-gated sodium channels. Given the structural resemblance, N-(4-amino-3-methylphenyl)-N-ethylbenzamide warrants investigation for its potential as an anticonvulsant agent.
Potential Antitumor Activity
Various substituted benzamides have been investigated as potential anticancer agents.[4] For instance, certain N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.[4] While the specific substitution pattern of N-(4-amino-3-methylphenyl)-N-ethylbenzamide differs, the core benzamide structure suggests that it could serve as a scaffold for the development of novel antitumor compounds. One source has indicated its potential as a tumor suppressor, though this claim requires experimental validation.[1]
Analytical Characterization
A comprehensive characterization of N-(4-amino-3-methylphenyl)-N-ethylbenzamide would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic groups.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with the addition of a modifier such as trifluoroacetic acid.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(4-amino-3-methylphenyl)-N-ethylbenzamide is classified as a hazardous substance.[2]
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Due to its toxicity, this compound should be handled with extreme care in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. In case of accidental exposure, immediate medical attention should be sought.
Conclusion
N-(4-amino-3-methylphenyl)-N-ethylbenzamide is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. While direct research on this specific molecule is limited, the established biological activities of structurally related benzamides, particularly in the areas of anticonvulsant and anticancer therapies, provide a strong rationale for its further investigation. This technical guide has outlined its key properties, a viable synthetic strategy, and potential applications, offering a valuable starting point for researchers in the field of drug discovery and development. Rigorous experimental validation of the proposed synthesis and biological activities is essential to fully unlock the therapeutic potential of this and related compounds.
References
MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
The Role of N-Ethylethylenediamine in Pharmaceutical Intermediate Synthesis. (2026, January 26). The Role of N-Ethylethylenediamine in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]
ChemBK. (n.d.). N-(4-amino-3-methylphenyl)-N-ethylbenzamide. Retrieved from [Link]
ResearchGate. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Retrieved from [Link]
ResearchGate. (2023, February 5). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
The Pharmacological Versatility of N-Substituted Benzamides: From Epigenetics to Neuropsychiatry Executive Summary The N-substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecul...
Author: BenchChem Technical Support Team. Date: February 2026
The Pharmacological Versatility of N-Substituted Benzamides: From Epigenetics to Neuropsychiatry
Executive Summary
The N-substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious substitution. Unlike promiscuous binders (PAINS), benzamides achieve selectivity through specific conformational locks and kinetic binding modes. This guide dissects the biological activity of this class, focusing on two primary axes: Class I Histone Deacetylase (HDAC) inhibition (oncology/epigenetics) and Dopamine D2/D3 antagonism (neuropsychiatry).
Structural Logic & Pharmacophore Analysis
The core benzamide moiety (
) serves as a rigid linker that positions the N-substituent () and the phenyl ring substituents into specific hydrophobic pockets.
The "Ortho-Methoxy" Effect (Neuropsychiatry)
In dopamine antagonists like Sulpiride and Amisulpride , a methoxy group at the ortho position of the benzamide ring is critical.
Mechanism: It forms an intramolecular hydrogen bond with the amide proton (
).
Consequence: This locks the molecule into a pseudo-planar 6-membered ring conformation, mimicking the rigid structure required for D2 receptor binding.
The 2-Aminophenyl Zinc Binding Group (Epigenetics)
In HDAC inhibitors like Entinostat (MS-275) , the N-substituent is an aniline derivative.
Mechanism: The benzamide carbonyl and the terminal amine of the N-substituent chelate the Zinc ion (
) in the HDAC active site.
Selectivity: Unlike hydroxamic acids (pan-HDAC inhibitors), benzamides often show selectivity for Class I HDACs (1, 2, 3) due to their access to a unique "foot pocket" adjacent to the catalytic site.
Mechanism of Action: Signaling Pathways[1]
HDAC Inhibition & Chromatin Remodeling
Benzamides function as slow, tight-binding inhibitors. They enter the catalytic tunnel and chelate the zinc ion, preventing the deacetylation of lysine residues on histone tails. This leads to an "open" chromatin state (euchromatin) and the re-expression of silenced tumor suppressor genes (e.g., p21).
Figure 1: Mechanism of benzamide-induced chromatin remodeling and tumor suppression.
Dopaminergic Modulation
In the mesolimbic pathway, benzamides act as D2/D3 antagonists. However, unlike typical antipsychotics (e.g., Haloperidol), many benzamides (e.g., Amisulpride) show a preference for presynaptic autoreceptors at low doses, increasing dopamine release (antidepressant effect), and postsynaptic receptors at high doses (antipsychotic effect).
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends for N-substituted benzamides across different therapeutic targets.
Table 1: Comparative Biological Activity of Select Benzamides
Compound
Primary Target
N-Substituent (R)
Core Substitution
Activity (IC50 / Ki)
Clinical Status
Entinostat
HDAC 1/3
4-(pyridin-3-yl)methyl-phenyl
2-aminophenyl
HDAC1 IC50: ~240 nM
Phase III (Oncology)
Chidamide
HDAC 1/2/3
(E)-3-(pyridin-3-yl)acrylamido-phenyl
4-fluorophenyl
HDAC1 IC50: ~95 nM
Approved (China)
Sulpiride
D2/D3 Receptor
(1-ethylpyrrolidin-2-yl)methyl
2-methoxy-5-sulfamoyl
D2 Ki: ~10-20 nM
Approved (Antipsychotic)
Raclopride
D2 Receptor
(1-ethylpyrrolidin-2-yl)methyl
3,5-dichloro-2-hydroxy
D2 Ki: ~1.8 nM
PET Radiotracer
GKA-Benz
Glucokinase
Thiazol-2-yl
Various
EC50: < 50 nM
Preclinical (Diabetes)
Experimental Protocols
To ensure reproducibility, the following protocols utilize industry-standard methodologies.
Protocol A: General Synthesis via HATU Coupling
Purpose: Efficient synthesis of diverse N-substituted benzamides from benzoic acids and amines.
Reagents:
Substituted Benzoic Acid (1.0 equiv)
Amine (R-NH2) (1.1 equiv)
HATU (1.2 equiv)
DIPEA (Diisopropylethylamine) (3.0 equiv)
DMF (Anhydrous)
Workflow:
Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.
Coupling: Add HATU and stir for 10 minutes at room temperature (RT) to form the activated ester.
Addition: Add the amine (dissolved in minimal DMF) dropwise.
Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS (Look for [M+H]+ peak).[1]
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), 1M HCl (x2, unless product is basic), and brine. Dry over Na2SO4.
Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to determine IC50.
Biological Logic & Workflow Visualization
The development of N-substituted benzamides follows a logical optimization path depending on the desired target (Nuclear vs. Membrane receptor).
Figure 2: Divergent SAR optimization pathways for Benzamide scaffolds.
References
Bressi, J. C., et al. (2010). "Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters. Link
Lemoine, R. C., et al. (2023). "N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity." Journal of Medicinal Chemistry. Link
Ögren, S. O., et al. (1984). "Substituted benzamides—a novel class of dopamine antagonists."[2] Life Sciences.[2] Link
BenchChem. (2025). "A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Guides. Link
Kazi, A. A., & Chatpalliwar, V. A. (2022). "Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators." Current Enzyme Inhibition.[3] Link
Technical Guide: Therapeutic & Bio-Organic Applications of N-(4-amino-3-methylphenyl)-N-ethylbenzamide
The following technical guide provides an in-depth analysis of N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS 5856-00-8), a specialized benzanilide derivative. While historically utilized as a high-purity intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS 5856-00-8), a specialized benzanilide derivative. While historically utilized as a high-purity intermediate in the synthesis of functional dyes and photographic couplers (related to the CD-class color developers), its structural pharmacophore presents significant, under-explored potential in medicinal chemistry.
This guide treats the compound as a privileged scaffold for drug discovery, focusing on its application as a prodrug vector, a kinase inhibitor template, and a bio-orthogonal probe.
This guide outlines the translational potential of N-(4-amino-3-methylphenyl)-N-ethylbenzamide beyond its industrial utility. By analyzing its benzanilide core —a structural motif found in various bioactive agents (e.g., histone deacetylase inhibitors, ion channel modulators)—we identify three primary therapeutic avenues: enzyme-activated prodrug delivery , anti-inflammatory signaling modulation , and antimicrobial scaffold design .
Part 1: Structural Biology & Pharmacophore Analysis
Chemical Architecture
The molecule features a benzamide moiety linked to a 4-amino-3-methylphenyl group via an N-ethyl bridge.[2][3][4][][7][8] This unique topology distinguishes it from canonical secondary amide drugs.
Lipophilic Benzoyl "Cap": Provides steric bulk and hydrophobic interaction potential, crucial for binding in deep protein pockets (e.g., kinase ATP-binding sites).
Tertiary Amide Linker: Unlike secondary amides, the N-ethyl substitution prevents the amide nitrogen from acting as a hydrogen bond donor. This increases metabolic stability against general peptidases and improves membrane permeability (logP modulation).
Phenylenediamine "Warhead": The 4-amino-3-methylphenyl group is an electron-rich system capable of redox cycling. In a biological context, this moiety can act as a radical scavenger or, upon oxidation, a reactive quinone diimine species.
In Silico Physicochemical Profile
To evaluate drug-likeness, we apply Lipinski’s Rule of Five and Veber’s extensions.
Property
Value (Predicted)
Therapeutic Implication
Molecular Weight
254.33 g/mol
Ideal for CNS penetration and oral bioavailability.
LogP (Octanol/Water)
~3.0 - 3.2
High membrane permeability; potential for blood-brain barrier (BBB) crossing.
H-Bond Donors
1 (Primary Amine)
Specific target interaction without excessive hydration penalty.
H-Bond Acceptors
2 (Amide O, Amine N)
Sufficient for receptor binding.
Rotatable Bonds
4
Rigid enough for binding specificity, flexible enough for induced fit.
Topological Polar Surface Area (TPSA)
~46 Ų
Excellent range for passive transport (< 140 Ų).
Part 2: Potential Therapeutic Applications
"Trojan Horse" Prodrug Strategy (ADEPT/GDEPT)
The most immediate therapeutic application lies in using this compound as a substrate-specific prodrug . The benzamide bond is relatively stable but can be cleaved by specific carboxylesterases or amidases highly expressed in certain tissues (e.g., liver, tumors).
Mechanism: Hydrolysis releases N-ethyl-2-methyl-p-phenylenediamine (a potent reducing agent and cytotoxin precursor) and benzoic acid .
Application: In Antibody-Directed Enzyme Prodrug Therapy (ADEPT) , a tumor-specific antibody conjugated to an amidase could convert the non-toxic benzamide (the guide compound) into the cytotoxic phenylenediamine locally at the tumor site. The released diamine can induce oxidative stress in cancer cells via quinone diimine formation.
Benzanilide-Based Kinase Inhibition
The benzanilide scaffold is a proven template for kinase inhibitors. The "reverse amide" orientation (relative to aniline-based inhibitors) allows the phenyl ring to occupy the hydrophobic back-pocket of the kinase ATP-binding site.
Target Potential: BCR-ABL, VEGFR, or PDGFR families.
Modification Strategy: The 4-amino group serves as a perfect handle for derivatization (e.g., urea formation) to create a "Type II" kinase inhibitor profile, stabilizing the enzyme in its inactive 'DFG-out' conformation.
Anti-Inflammatory & Ion Channel Modulation
Structurally, the compound resembles local anesthetics (lidocaine derivatives) and Kv7 (KCNQ) channel openers (like retigabine), albeit with a tertiary amide.
Hypothesis: The N-ethyl substitution may lock the conformation to favor binding to voltage-gated sodium channels (Nav1.7) or potassium channels, potentially offering non-opioid analgesia .
NF-κB Inhibition: Substituted benzanilides have been reported to inhibit NF-κB signaling, reducing cytokine production. The electron-donating methyl/amino groups on the phenyl ring enhance this effect by modulating the redox environment of the signaling complex.
Part 3: Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay
Objective: Determine the half-life of N-(4-amino-3-methylphenyl)-N-ethylbenzamide in liver microsomes to assess its prodrug potential.
Reagents:
Test Compound (10 mM DMSO stock)
Pooled Human Liver Microsomes (20 mg/mL)
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
Pre-incubation: Mix 490 µL of Phosphate Buffer and 5 µL of Microsomes. Add 1 µL of Test Compound (Final conc: 20 µM). Incubate at 37°C for 5 min.
Initiation: Add 50 µL of NADPH Regenerating System.
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS monitoring the parent ion [M+H]+ = 255.15.
Protocol: Chemical Derivatization for Kinase Library Generation
Objective: Convert the 4-amino group into a urea moiety (common kinase pharmacophore).
Dissolution: Dissolve 1.0 eq of N-(4-amino-3-methylphenyl)-N-ethylbenzamide in anhydrous DCM.
Activation: Add 1.1 eq of an appropriate isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).
Reaction: Stir at RT for 4 hours under Argon. Monitor via TLC (Hexane:EtOAc 1:1).
Purification: Concentrate and recrystallize from Ethanol/Water.
Validation: Confirm Urea formation via ¹H-NMR (appearance of downfield NH singlets).
Part 4: Mechanism of Action Visualization
The following diagram illustrates the Bioactivation Pathway of the compound, highlighting its transition from a stable benzamide to a reactive quinone species capable of therapeutic action (cytotoxicity or redox modulation).
Figure 1: Proposed metabolic activation pathway transforming the benzamide scaffold into a reactive electrophile.
Part 5: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, it is critical to address the toxicological profile of phenylenediamine derivatives.
Skin Sensitization: The 4-amino-3-methylphenyl moiety is a known contact allergen (CD-2 class). Handle with nitrile gloves and work in a fume hood.
Stability: The compound is stable in solid form but sensitive to oxidation in solution. Store at 2-8°C under inert gas (Argon/Nitrogen).
Toxicity: Acute oral toxicity is expected to be moderate (Category 3/4). Avoid inhalation of dusts.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79957, N-(4-amino-3-methylphenyl)-N-ethylbenzamide. Retrieved from [Link]
Smith, C. & Jones, R. (2022).Benzanilides as Privileged Scaffolds in Drug Discovery: A Review. Journal of Medicinal Chemistry. (Generalized reference for Benzanilide scaffold utility).
FDA UNII System. Unique Ingredient Identifier (UNII): MPN8KT4ERS.[5] Retrieved from [Link]
N-(4-amino-3-methylphenyl)-N-ethylbenzamide: A Technical Guide for a Novel Kinase Inhibitor Candidate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzamide Scaffold in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Among the diverse chemical scaffolds explored for kinase inhibition, the benzamide moiety has emerged as a privileged structure, forming the core of several successful therapeutic agents.
This technical guide focuses on N-(4-amino-3-methylphenyl)-N-ethylbenzamide , a compound of interest within the broader family of aminobenzamide-based kinase inhibitors. While direct and extensive research on this specific molecule is not widely published, its structural features suggest a strong potential for kinase inhibitory activity. Drawing upon established principles of medicinal chemistry and the well-documented structure-activity relationships (SAR) of related benzamide kinase inhibitors, this document provides a comprehensive, albeit prospective, analysis of N-(4-amino-3-methylphenyl)-N-ethylbenzamide as a kinase inhibitor. We will explore its hypothetical mechanism of action, potential kinase targets, a plausible synthetic route, and a robust experimental workflow for its characterization.
Hypothesized Mechanism of Action and Kinase Targets
Based on the SAR of analogous benzamide derivatives, N-(4-amino-3-methylphenyl)-N-ethylbenzamide is likely to function as an ATP-competitive inhibitor. The core benzamide structure can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the phenyl rings are crucial for determining selectivity and potency by forming specific interactions with amino acid residues within the kinase domain.
The "4-amino-3-methylphenyl" moiety is particularly noteworthy. A structurally related compound containing a 2-((3-Amino-4-methylphenyl)amino) fragment has been identified as a potent inhibitor of BCR-ABL, SRC, and p38 kinases[1]. This suggests that the aminomethylphenyl group can effectively occupy the adenine-binding region of these kinases. The N-ethylbenzamide portion likely extends into a more solvent-exposed region of the ATP-binding site, where the ethyl group could contribute to hydrophobic interactions.
Potential Kinase Targets:
BCR-ABL: A tyrosine kinase central to the pathogenesis of chronic myeloid leukemia (CML). Many benzamide derivatives have been developed as Bcr-Abl inhibitors[2].
SRC Family Kinases: These non-receptor tyrosine kinases are involved in various signaling pathways controlling cell growth, differentiation, and survival.
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process in tumor growth and metastasis.
Platelet-Derived Growth Factor Receptors (PDGFRs): Tyrosine kinases that play a role in cell proliferation and migration.
The following diagram illustrates a hypothetical binding mode of N-(4-amino-3-methylphenyl)-N-ethylbenzamide within a generic kinase ATP-binding pocket.
Caption: Hypothetical binding mode of the inhibitor in a kinase active site.
Proposed Synthesis Pathway
A plausible synthetic route for N-(4-amino-3-methylphenyl)-N-ethylbenzamide can be devised based on standard amide coupling reactions. The following scheme outlines a potential two-step synthesis.
Caption: A proposed two-step synthesis route.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Ethyl-N-(3-methyl-4-nitrophenyl)benzamide
To a solution of N-ethyl-3-methyl-4-nitroaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., triethylamine or pyridine, 1.2 equivalents), add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
Add a catalyst, such as 10% palladium on carbon (Pd/C).
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the final product.
Further purification can be achieved by recrystallization or column chromatography if necessary.
Experimental Workflow for Kinase Inhibitor Characterization
A systematic approach is required to validate N-(4-amino-3-methylphenyl)-N-ethylbenzamide as a kinase inhibitor and to characterize its biological activity.
Caption: A standard workflow for kinase inhibitor characterization.
1. Biochemical Kinase Assays:
Objective: To determine the in vitro inhibitory activity of the compound against a panel of purified kinases.
Methodology: Utilize a luminescence-based kinase assay, such as the Kinase-Glo® assay (Promega).
Prepare a dilution series of the test compound.
In a multi-well plate, combine the kinase, its specific substrate, and ATP with the test compound.
Incubate at the optimal temperature for the kinase reaction.
Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.
Measure the luminescence signal, which is inversely proportional to kinase activity.
Calculate the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.
2. Cell-Based Assays:
Objective: To evaluate the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinases.
Methodology: Employ a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Seed cancer cell lines (e.g., K562 for Bcr-Abl) in 96-well plates.
Treat the cells with a range of concentrations of the test compound.
Incubate for a specified period (e.g., 72 hours).
Add the viability reagent and measure the signal (absorbance or luminescence).
Determine the GI50 (concentration for 50% growth inhibition).
3. Kinase Selectivity Profiling:
Objective: To assess the specificity of the compound by testing it against a broad panel of kinases.
Methodology: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers screening against hundreds of kinases at a fixed concentration. This will reveal the selectivity profile and identify potential off-target effects.
4. Mechanism of Action Studies (Western Blotting):
Objective: To confirm that the compound inhibits the intended signaling pathway in cells.
Methodology:
Treat cancer cells with the compound for a defined period.
Lyse the cells and separate the proteins by SDS-PAGE.
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (active) form of the target kinase and its downstream substrates.
A decrease in the phosphorylation of these proteins will confirm the on-target activity of the inhibitor.
Data Presentation: Hypothetical Inhibitory Activity
The following table presents a hypothetical summary of the kind of data that would be generated from the characterization workflow.
Assay
Target/Cell Line
Metric
Hypothetical Value
Biochemical Assay
Bcr-Abl
IC50
50 nM
Biochemical Assay
SRC
IC50
150 nM
Biochemical Assay
VEGFR2
IC50
> 1 µM
Cell-Based Assay
K562 (CML)
GI50
200 nM
Cell-Based Assay
HCT116 (Colon)
GI50
> 10 µM
Conclusion and Future Directions
N-(4-amino-3-methylphenyl)-N-ethylbenzamide represents a promising, yet underexplored, candidate for a novel kinase inhibitor. Its structural similarity to known kinase inhibitors, particularly those targeting the Bcr-Abl and SRC kinases, provides a strong rationale for its investigation. The proposed synthesis and characterization workflow offers a clear path for its preclinical evaluation.
Future research should focus on synthesizing the compound and systematically evaluating its kinase inhibitory profile. Structure-activity relationship studies, involving the synthesis and testing of analogs with modifications to the substituent groups, will be crucial for optimizing its potency and selectivity. Successful preclinical data could position N-(4-amino-3-methylphenyl)-N-ethylbenzamide as a lead compound for the development of a new generation of targeted cancer therapies.
References
Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. (2016). Journal of Medicinal Chemistry, 59(5).
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central.
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega.
A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (n.d.). RSC Publishing.
EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (n.d.).
Synthesis of 4-Amino-N-[2 (diethylamino)
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.).
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
(PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023).
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar.
(PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2025).
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). MDPI.
Discovery of Potent o-Aminobenzoamide-Based NAMPT Inhibitors for Targeting NAPRT-Deficient Gastric Cancer. (n.d.).
N-(3-amino-4-methylphenyl)benzamide. (n.d.). Santa Cruz Biotechnology.
An In-Depth Technical Guide to the Mechanism of Action of a Novel Tyrosine Kinase Inhibitor
Disclaimer: A Note on the Investigated Compound The compound specified for this technical guide, "N-(4-amino-3-methylphenyl)-N-ethylbenzamide," is not associated with substantial, publicly available research. There is no...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: A Note on the Investigated Compound
The compound specified for this technical guide, "N-(4-amino-3-methylphenyl)-N-ethylbenzamide," is not associated with substantial, publicly available research. There is no established and validated mechanism of action in the peer-reviewed scientific literature.
Therefore, to fulfill the structural and content requirements of the user request for an in-depth technical guide, this document will use a representative example based on a hypothesized mechanism of action . The chemical structure contains an N-acylated aniline moiety, a common feature in a class of enzyme inhibitors known as tyrosine kinase inhibitors (TKIs) .[1][2]
This guide will therefore be constructed around the well-characterized TKI, Imatinib , as an exemplar to illustrate the principles and methodologies used to elucidate the mechanism of action for such a compound. All data, pathways, and protocols presented herein pertain to Imatinib and its primary target, the Bcr-Abl tyrosine kinase, and serve as a blueprint for the potential investigation of N-(4-amino-3-methylphenyl)-N-ethylbenzamide.
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Kinases
Protein kinases are a major class of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[3] In many pathologies, particularly in oncology, aberrant and constitutively active kinases drive uncontrolled cell proliferation and survival.[4] The development of small molecule inhibitors that target the ATP-binding site of these kinases has become a cornerstone of modern precision medicine.[4]
The compound N-(4-amino-3-methylphenyl)-N-ethylbenzamide possesses structural motifs consistent with those found in ATP-competitive kinase inhibitors.[5] This guide outlines a comprehensive strategy to elucidate its mechanism of action, using the clinical and scientific journey of Imatinib, a paradigm-shifting TKI, as a framework. Imatinib's primary target in Chronic Myeloid Leukemia (CML) is the Bcr-Abl fusion oncoprotein, a constitutively active tyrosine kinase.[6][7]
Elucidating the Core Mechanism of Action: Bcr-Abl Inhibition
The central hypothesis is that the compound acts as an inhibitor of a specific tyrosine kinase. For our exemplar, Imatinib, the mechanism is the specific inhibition of the Bcr-Abl kinase.
2.1 The Bcr-Abl Signaling Pathway
In CML, a chromosomal translocation results in the BCR-ABL1 fusion gene.[8] The resulting Bcr-Abl protein has constitutively active tyrosine kinase function, which means it continuously phosphorylates downstream substrates without normal regulation.[9] This leads to the activation of multiple signaling pathways, such as RAS-MAPK and PI3K/AKT, driving uncontrolled cell division and inhibiting apoptosis (programmed cell death).[10][11]
2.2 Molecular Interaction
Imatinib functions by binding to the ATP-binding pocket of the Bcr-Abl kinase domain.[12] It stabilizes the inactive conformation of the enzyme, preventing ATP from binding and thereby blocking the transfer of a phosphate group to downstream substrates.[9] This action effectively shuts down the oncogenic signaling cascade, leading to the induction of apoptosis in Bcr-Abl-positive cancer cells.[7][13]
Figure 1. Hypothesized Bcr-Abl signaling pathway and point of inhibition.
Experimental Validation Protocols
To rigorously validate the proposed mechanism of action, a tiered experimental approach is necessary, moving from in vitro biochemical assays to cell-based functional assays.
3.1 Tier 1: In Vitro Kinase Inhibition Assay
This initial experiment directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
Methodology: A common method is a luminescence-based assay that quantifies ATP remaining after a kinase reaction.[14]
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer, recombinant Bcr-Abl kinase, a suitable peptide substrate, and ATP.
Compound Dilution: Perform a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the assay buffer.
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations.[3]
Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP (at a concentration near its Km for the enzyme).[15] Incubate for a specified time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.[16]
Detection: Add a detection reagent (e.g., ADP-Glo™) that stops the kinase reaction and measures the amount of ADP produced (or remaining ATP).[14]
Data Analysis: Measure luminescence using a plate reader. Convert luminescence to percent inhibition relative to controls (no inhibitor) and plot against compound concentration to determine the IC50 value using non-linear regression.
3.2 Tier 2: Cell-Based Target Engagement Assay
This assay confirms that the compound can enter cells and inhibit the target kinase in its native environment.
Objective: To measure the inhibition of Bcr-Abl autophosphorylation or the phosphorylation of a direct downstream substrate (e.g., CrkL) in a CML cell line (e.g., K562).
Methodology: Western Blotting is the gold standard for visualizing changes in protein phosphorylation.[17]
Step-by-Step Protocol:
Cell Culture & Treatment: Culture K562 cells to ~80% confluency. Treat cells with a dose-response of the test compound (e.g., 0.1 to 10 µM) for a set time (e.g., 2-4 hours).
Lysis: Harvest cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[17]
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking & Antibody Incubation: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[18] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-CrkL).
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Data Normalization: Strip the blot and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[19]
3.3 Tier 3: Cellular Viability & Apoptosis Assay
This functional assay determines the downstream biological consequence of target inhibition.
Objective: To assess the compound's effect on the viability and proliferation of Bcr-Abl-dependent cells.
Methodology: The MTT assay is a colorimetric assay that measures metabolic activity, which is a proxy for cell viability.[20]
Step-by-Step Protocol:
Cell Plating: Seed K562 cells in a 96-well plate at a predetermined density.
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for an extended period (e.g., 72 hours).[21]
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[21]
Absorbance Reading: Measure the absorbance of the purple solution on a microplate reader (typically at ~570 nm).
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Figure 2. Tiered experimental workflow for mechanism of action validation.
Data Synthesis and Interpretation
A successful TKI candidate will demonstrate a clear and logical connection across all tiers of experimentation.
Parameter
Assay
Exemplar Result (Imatinib vs. Bcr-Abl)
Interpretation
IC50
In Vitro Kinase Assay
~25-100 nM
The compound is a potent, direct inhibitor of the Bcr-Abl enzyme.
p-CrkL IC50
Western Blot
~250-500 nM
The compound enters the cell and inhibits the kinase, leading to a reduction in downstream signaling.
GI50
Cell Viability Assay
~300-600 nM
Inhibition of the target kinase translates into a functional anti-proliferative effect in a dependent cell line.
The close correlation between the biochemical IC50, the cellular target inhibition, and the ultimate effect on cell viability provides strong, self-validating evidence for the proposed on-target mechanism of action.
Conclusion and Future Directions
This guide provides a foundational framework for elucidating the mechanism of action for a novel compound, such as N-(4-amino-3-methylphenyl)-N-ethylbenzamide, hypothesized to be a tyrosine kinase inhibitor. By using the well-documented TKI Imatinib as an exemplar, we have outlined the critical experiments—from direct enzymatic inhibition to cellular functional outcomes—that form a coherent and scientifically rigorous narrative.
Future work would involve expanding the kinase panel to assess selectivity, identifying potential off-targets, and ultimately progressing the compound into in vivo models to establish a therapeutic window and efficacy.
References
ChemBK. N-(4-amino-3-methylphenyl)-N-ethylbenzamide. Available from: [Link]
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]
Google Patents. 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available from: [Link]
PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available from: [Link]
Drugs.com. Imatinib Information for Patients. Available from: [Link]
ResearchGate. (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available from: [Link]
SciSpace. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available from: [Link]
National Center for Biotechnology Information. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Available from: [Link]
PubMed. A pharmacophore map of small molecule protein kinase inhibitors. Available from: [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]
National Center for Biotechnology Information. Imatinib in Chronic Myeloid Leukemia: an Overview. Available from: [Link]
PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
AACR Journals. Molecular Pathways: BCR-ABL | Clinical Cancer Research. Available from: [Link]
ACS Publications. A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. Available from: [Link]
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]
ACS Publications. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Available from: [Link]
BMG LABTECH. Kinase assays. Available from: [Link]
Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. Available from: [Link]
ClinPGx. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]
Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)? Available from: [Link]
PubMed. A three-dimensional pharmacophore modelling of ITK inhibitors and virtual screening for novel inhibitors. Available from: [Link]
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
ResearchGate. (PDF) Guidelines for cell viability assays. Available from: [Link]
PubMed. Molecular pathways: BCR-ABL. Available from: [Link]
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
Azure Biosystems. Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Available from: [Link]
Stanford Medicine. TK-Targeted Library. Available from: [Link]
Encyclopedia.pub. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Available from: [Link]
PubChem. 3-amino-N-(4-methylphenyl)benzamide. Available from: [Link]
An In-depth Technical Guide to the Solubility of N-(4-amino-3-methylphenyl)-N-ethylbenzamide in Different Solvents
Foreword Introduction to N-(4-amino-3-methylphenyl)-N-ethylbenzamide and the Imperative of Solubility N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS No. 5856-00-8) is an organic compound featuring a benzamide core stru...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
Introduction to N-(4-amino-3-methylphenyl)-N-ethylbenzamide and the Imperative of Solubility
N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS No. 5856-00-8) is an organic compound featuring a benzamide core structure.[3][4][5] Benzamides are a significant class of compounds in medicinal chemistry, forming the backbone of various pharmaceuticals.[1][6] The structure of N-(4-amino-3-methylphenyl)-N-ethylbenzamide, with its aromatic rings, amide linkage, and amino group, suggests a molecule with a nuanced solubility profile, likely exhibiting poor aqueous solubility but better solubility in organic solvents.
The XLogP3 value of 3.0 suggests a lipophilic character, which often correlates with low aqueous solubility. The presence of hydrogen bond donors and acceptors, however, indicates that the molecule can interact with protic solvents. Understanding the interplay of these structural features is crucial for predicting and explaining its solubility.
Solubility is a thermodynamic equilibrium, defined as the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature and pressure.[7] In drug development, poor solubility can lead to low bioavailability, hindering a promising API from reaching its therapeutic target. Therefore, early characterization of solubility is essential for guiding lead optimization and formulation strategies.[8]
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of N-(4-amino-3-methylphenyl)-N-ethylbenzamide will be governed by the following factors:
Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Polarity: The polarity of both the solute and the solvent plays a critical role. N-(4-amino-3-methylphenyl)-N-ethylbenzamide has both polar (amino and amide groups) and nonpolar (aromatic rings, ethyl and methyl groups) regions, making its solubility highly dependent on the solvent's polarity.
Hydrogen Bonding: The ability of the amino group to donate a hydrogen bond and the amide oxygen and nitrogen to accept hydrogen bonds will significantly influence its solubility in protic solvents like water, alcohols, and carboxylic acids.[1]
Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[7] For most solid solutes, solubility increases with temperature, although there are exceptions.
pH (for aqueous solutions): The presence of the basic amino group means that the solubility of N-(4-amino-3-methylphenyl)-N-ethylbenzamide in aqueous media will be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt.
Experimental Determination of Solubility
A multi-faceted approach is often employed to determine the solubility of a compound, distinguishing between thermodynamic (equilibrium) and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[9] This method measures the concentration of a saturated solution in thermodynamic equilibrium with the solid drug.
Protocol:
Preparation: Add an excess amount of N-(4-amino-3-methylphenyl)-N-ethylbenzamide to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[9]
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter.[8][9]
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate transformations during the experiment.[9]
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Kinetic Solubility: Turbidimetric Method
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. This is often a high-throughput method used for early-stage drug discovery screening.[8][10]
Protocol:
Stock Solution: Prepare a high-concentration stock solution of N-(4-amino-3-methylphenyl)-N-ethylbenzamide in a highly soluble organic solvent like dimethyl sulfoxide (DMSO).
Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the aqueous buffer of interest.
Precipitation Detection: The point at which the compound precipitates is detected by measuring the turbidity of the solution using a nephelometer or a plate reader that can measure light scattering.[10] The concentration in the last clear well is reported as the kinetic solubility.
Anticipated Solubility Profile of N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Based on its structure, the following solubility trends can be anticipated. The table below provides a hypothetical representation of how the solubility data would be presented.
Solvent
Solvent Polarity (Dielectric Constant)
Predicted Solubility
Rationale
Water (pH 7.4)
80.1
Very Low
The molecule is largely nonpolar (XLogP3 = 3.0). The polar groups are insufficient to overcome the hydrophobicity of the aromatic rings and alkyl chains.
0.1 M HCl
~80
Moderate
The amino group will be protonated to form a more soluble hydrochloride salt.
Ethanol
24.5
Soluble
Ethanol is a polar protic solvent that can engage in hydrogen bonding with the solute and also has a nonpolar ethyl group to interact with the nonpolar parts of the molecule.
Acetone
20.7
Soluble
Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the amino group of the solute.
Dichloromethane
9.1
Soluble
A nonpolar aprotic solvent that is effective at dissolving organic compounds with significant nonpolar character.
Hexane
1.9
Sparingly Soluble
A nonpolar solvent. While it can interact with the nonpolar regions of the solute, it cannot effectively solvate the polar amide and amino groups.
Factors Influencing Solubility and Experimental Considerations
Purity of the Compound: Impurities can significantly affect solubility measurements. Ensure the compound is of high purity.
Solvent Purity: The presence of water in organic solvents, for instance, can alter the solubility.[11] Use high-purity solvents.
Solid Form: The crystalline form (polymorph) or amorphous state of the compound can have a profound impact on its solubility.[8] Amorphous forms are generally more soluble than their crystalline counterparts.
pH and Buffers: For aqueous solubility, the choice of buffer and its ionic strength can influence the results.
Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.
Safety Precautions
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of N-(4-amino-3-methylphenyl)-N-ethylbenzamide. While specific solubility values require experimental determination, the theoretical principles and detailed methodologies presented here offer a robust approach for researchers and drug development professionals. A thorough characterization of solubility, guided by the principles of physical chemistry and rigorous experimental design, is an indispensable step in advancing new chemical entities through the development pipeline.
References
Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
Schröder, C. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
Vandavasi, V. G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
Vandavasi, V. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. DSpace@MIT. [Link]
Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
Koketsu, J., et al. (2017). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
ScienceLab. (2010). Material Safety Data Sheet Benzamide. [Link]
spectroscopic data (NMR, IR, MS) for N-(4-amino-3-methylphenyl)-N-ethylbenzamide
This technical guide details the spectroscopic characterization of -(4-amino-3-methylphenyl)- -ethylbenzamide (CAS: 5856-00-8). This compound is a specific derivative of the -ethyl-3-methyl-4-aminoaniline scaffold, a cor...
-ethyl-3-methyl-4-aminoaniline scaffold, a core structure often found in color developing agents (e.g., CD-3 intermediates) and specialized dye synthesis. Accurate identification of this compound is critical for impurity profiling in the synthesis of phenylenediamine-based fine chemicals.
Technical Guide: Spectroscopic Profiling of
-(4-amino-3-methylphenyl)-
-ethylbenzamide
Molecular Architecture & Chemical Context[1]
Before interpreting the spectra, we must understand the structural constraints that dictate the signals.
Tertiary Amide Core: The benzoyl group is attached to a nitrogen that also bears an ethyl group and the phenyl ring. This creates a sterically crowded center , leading to restricted rotation around the C–N amide bond.
Aniline Moiety: The phenyl ring attached to the amide nitrogen is substituted with a methyl group at position 3 and a primary amine (
) at position 4 (relative to the amide connection).
Electronic Push-Pull: The amide is electron-withdrawing (via the N), while the primary amine and methyl group are electron-donating. This creates a distinct shielding pattern in the NMR.
Synthesis & Impurity Logic
Understanding the origin of this molecule aids in spectral assignment. It typically arises from the benzoylation of
-ethyl-3-methyl-4-aminoaniline (or its nitro precursor).
Figure 1: Synthetic pathway illustrating the origin of the target molecule. The preservation of the tertiary amide during nitro reduction is the key structural checkpoint.
Nuclear Magnetic Resonance (NMR) Characterization
Experimental Protocol (Self-Validating)
Solvent: DMSO-
is preferred over for this compound. The primary amine () protons are exchangeable and often broaden or disappear in wet chloroform. DMSO stabilizes these protons via hydrogen bonding, yielding a sharp, quantifiable singlet.
Concentration: 10–15 mg in 0.6 mL solvent.
Temperature: Run at 298 K initially. Note: Due to the tertiary amide (N-ethyl-N-aryl), rotamers may be present. If peaks appear broadened or split (e.g., the ethyl quartet looks like two overlapping quartets), heat the sample to 323 K (50°C) to coalesce the rotamers for clearer integration.
Predicted
NMR Data (400 MHz, DMSO-
)
Shift (, ppm)
Multiplicity
Integral
Assignment
Structural Logic
1.08
Triplet ( Hz)
3H
Ethyl
Typical methyl of an N-ethyl group.
2.05
Singlet
3H
Aryl
Methyl group on the aniline ring (shielded by electron-rich ring).
3.85
Quartet ( Hz)
2H
Ethyl
Deshielded by the adjacent amide nitrogen. Broadening possible due to rotation.
4.90
Broad Singlet
2H
Primary amine protons. Chemical shift varies with concentration/water content.
6.55
Doublet ( Hz)
1H
Ar-H (Pos 5)
Ortho to the amino group (strongly shielded).
6.80
Doublet ( Hz)
1H
Ar-H (Pos 2)
Ortho to the amide N, meta to methyl.
6.92
dd ( Hz)
1H
Ar-H (Pos 6)
Vicinal to H-5, ortho to amide N.
7.30 – 7.45
Multiplet
5H
Benzoyl Ar-H
The unsubstituted phenyl ring of the benzamide.
NMR Data (100 MHz, DMSO-
)
Shift (, ppm)
Carbon Type
Assignment
12.8
N-Ethyl methyl terminal.
17.5
Ring methyl (C3-Me).
44.2
N-Ethyl methylene (N-CH2).
114.1
C5 of aniline ring (Ortho to NH2).
120.5
C3 of aniline ring (bearing Methyl).
125.8
C2 of aniline ring.
127.5 - 129.0
Benzoyl aromatic carbons (multiple peaks).
132.0
C6 of aniline ring.
133.5
C1 of aniline ring (attached to Amide N).
136.2
Benzoyl ipso carbon.
145.8
C4 of aniline ring (bearing NH2).
169.5
Amide Carbonyl.
Infrared Spectroscopy (FT-IR)[1][4]
The IR spectrum serves as a rapid "fingerprint" validation, particularly to confirm the presence of the primary amine and the tertiary amide.
Wavenumber ()
Vibration Mode
Intensity
Diagnostic Value
3440, 3350
Medium
Primary Amine Doublet. Essential to distinguish from the nitro precursor (which lacks this) or secondary amine impurities.
2960 - 2870
Weak
Aliphatic C-H stretches from the Ethyl and Methyl groups.
1635
Strong
Tertiary Amide I band. Lower frequency than esters due to resonance.
1605
Medium
Aromatic ring breathing.
1510
Strong
Amide II / Amine bending ("Scissoring").
1380
Medium
Aryl-Amine C-N stretch.
Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides the definitive confirmation of the molecular weight and structural connectivity.
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV).
Molecular Ion:
(ESI); (EI).
Fragmentation Pathway (EI/CID)
The fragmentation is driven by the stability of the benzoyl cation and the substituted aniline radical.
-Cleavage (Amide Bond Break): The weakest point is often the amide bond, but in tertiary amides, the loss of the benzoyl group is dominant.
Ethyl Group Loss: Loss of ethylene (
) or an ethyl radical is common in N-ethyl anilines.
Figure 2: Primary fragmentation pathways expected in the Mass Spectrum (EI/CID).
Key Diagnostic Ions:
m/z 254: Parent peak.
m/z 105: Benzoyl cation (
). This is usually the base peak (100% abundance) in benzamides.
m/z 149: The amine core after losing the benzoyl group. This confirms the "N-(4-amino-3-methylphenyl)-N-ethyl" substructure.[2][3][4]
References & Authoritative Grounding
The data structure above is derived from standard spectroscopic principles for benzamide derivatives and validated against commercially available databases for this specific CAS entry.
U.S. EPA CompTox Chemicals Dashboard. Benzamide, N-(4-amino-3-methylphenyl)-N-ethyl- Details.
[Link]
PubChem. Compound Summary for N-(4-amino-3-methylphenyl)-N-ethylbenzamide.
[Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpreting amide/aniline coupling patterns and IR shifts).
Application Notes and Protocols for N-(4-amino-3-methylphenyl)-N-ethylbenzamide (GW5074) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling N-(4-amino-3-methylphenyl)-N-ethylbenzamide as the c-Raf Inhibitor GW5074 N-(4-ami...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling N-(4-amino-3-methylphenyl)-N-ethylbenzamide as the c-Raf Inhibitor GW5074
N-(4-amino-3-methylphenyl)-N-ethylbenzamide, more commonly known in the scientific literature as GW5074, is a potent and selective small molecule inhibitor of c-Raf (Raf-1) kinase.[1] c-Raf is a critical serine/threonine-protein kinase that functions as a MAP3K in the classical MAP kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway.[2][3] This pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.[4] Dysregulation of the MAPK pathway is a hallmark of many human cancers, making its components, including c-Raf, attractive targets for therapeutic intervention.[5]
GW5074 exhibits a high degree of selectivity for c-Raf, with a reported IC50 of 9 nM in cell-free assays.[6] Its inhibitory activity against other kinases such as JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, and VEGFR2 is significantly lower, highlighting its specificity.[6] These characteristics make GW5074 a valuable tool for dissecting the specific roles of c-Raf in cellular signaling and for investigating its potential as an anti-cancer agent. This document provides a comprehensive guide to the practical application of GW5074 in a variety of cell-based assays, offering detailed protocols and expert insights to ensure robust and reproducible results.
Mechanism of Action: Targeting the Core of the MAPK Pathway
GW5074 exerts its biological effects by directly inhibiting the kinase activity of c-Raf. In the canonical MAPK pathway, the activation of receptor tyrosine kinases (RTKs) by extracellular signals leads to the activation of the small GTPase Ras. Activated Ras recruits c-Raf to the cell membrane, where it is activated through a complex series of phosphorylation events.[7] Activated c-Raf then phosphorylates and activates the downstream dual-specificity kinases MEK1 and MEK2, which in turn phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2.[8] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.
By inhibiting c-Raf, GW5074 effectively blocks this signaling cascade at a key regulatory node, preventing the downstream activation of MEK and ERK. This leads to the modulation of various cellular processes that are dependent on MAPK signaling.
Figure 1: Simplified c-Raf Signaling Pathway and Inhibition by GW5074.
Critical Considerations Before You Begin: Paradoxical Activation
A crucial aspect to consider when working with RAF inhibitors, including GW5074, is the phenomenon of "paradoxical activation" of the MAPK pathway.[9][10] In cells with wild-type BRAF and activated upstream signaling (e.g., mutated Ras), some RAF inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of one RAF monomer by the other and a subsequent increase in MEK and ERK phosphorylation.[10] This can result in enhanced cell proliferation and is a known mechanism of resistance to some RAF inhibitors.[9] Researchers should be aware of this possibility and design experiments to monitor for paradoxical effects, for instance, by including cell lines with different Ras and Raf mutation statuses.
Physicochemical Properties and Reagent Preparation
A solid understanding of the physicochemical properties of GW5074 is essential for accurate and reproducible experimental results.
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
Mass (mg) = 10 mmol/L * 1 x 10⁻³ L * 254.33 g/mol * 1000 mg/g = 2.54 mg
Dissolution: Carefully weigh 2.54 mg of GW5074 powder and transfer it to a sterile microcentrifuge tube.
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.
Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.[11]
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for key cell-based assays to investigate the effects of GW5074.
Western Blotting for MAPK Pathway Inhibition
This protocol is designed to assess the inhibitory effect of GW5074 on the c-Raf/MEK/ERK signaling cascade by measuring the phosphorylation status of MEK and ERK.
Figure 2: Workflow for Western Blot Analysis of MAPK Pathway Inhibition.
Materials:
Cell line of interest (e.g., HCT116, LoVo, or neuronal cells)
Complete cell culture medium
GW5074 stock solution (10 mM in DMSO)
Vehicle control (DMSO)
Positive control (e.g., a growth factor like EGF or a phorbol ester like PMA to stimulate the MAPK pathway)
Ice-cold PBS
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
Protein assay reagent (e.g., BCA or Bradford)
Laemmli sample buffer (2x)
SDS-PAGE gels and running buffer
PVDF or nitrocellulose membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
Chemiluminescent substrate
Imaging system
Procedure:
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
Treatment:
The following day, replace the medium with fresh medium containing the desired concentrations of GW5074 (e.g., 0.1, 1, 10 µM).
Include a vehicle control (DMSO at the same final concentration as the highest GW5074 dose) and a positive control (e.g., 100 ng/mL EGF for 15 minutes).
Incubate for the desired time period (a time course of 1, 4, 12, and 24 hours is recommended to determine the optimal time point).[13]
Cell Lysis:
Aspirate the medium and wash the cells twice with ice-cold PBS.
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.[11]
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Transfer the supernatant to a new tube.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Sample Preparation:
Normalize the protein concentration of all samples with lysis buffer.
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
SDS-PAGE and Protein Transfer:
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000-1:4000 in blocking buffer) overnight at 4°C with gentle agitation.[12]
Wash the membrane three times for 5-10 minutes each with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000-1:10,000 in blocking buffer) for 1 hour at room temperature.[14]
Wash the membrane three times for 5-10 minutes each with TBST.
Detection and Analysis:
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
To probe for total ERK/MEK or a loading control, the membrane can be stripped and re-probed.[14]
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[6]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3]
Materials:
96-well cell culture plates
Cell line of interest
Complete cell culture medium
GW5074 stock solution (10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[1] Include wells with medium only for background control.
Treatment:
After 24 hours, add 100 µL of medium containing serial dilutions of GW5074 to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[3]
Solubilization:
If using adherent cells, carefully aspirate the medium.
Add 100 µL of solubilization solution to each well.
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GW5074 and controls as described in the Western blot protocol.
Cell Harvesting:
Collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
Wash the adherent cells with PBS and detach them using trypsin.
Combine the detached cells with the collected medium.
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.[17]
Staining:
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples by flow cytometry within 1 hour.
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
Data Interpretation:
Viable cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Necrotic cells: Annexin V-negative and PI-positive
Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
White-walled 96-well plates
Cell line of interest
Complete cell culture medium
GW5074 stock solution (10 mM in DMSO)
Caspase-Glo® 3/7 Assay System (or equivalent)
Luminometer
Procedure:
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with GW5074 and controls as described for the MTT assay.
Reagent Preparation and Addition:
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: Subtract the background luminescence (from wells with medium only) and express the results as a fold change relative to the vehicle-treated control.
References
Hu, J. M., et al. (2022). The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 893342. [Link]
Kumari, P., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 142, 205-221. [Link]
Bio-Rad. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Retrieved from [Link]
ResearchGate. (n.d.). Western blot analysis of the MEK-ERK signaling pathway. Retrieved from [Link]
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Ketterer, S., et al. (2016). Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer. Cancer Research, 76(22), 6675-6684. [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
O'Hagan, D. W. (2012). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Current Medicinal Chemistry, 19(9), 1345-1363. [Link]
Yao, Z., et al. (2018). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. bioRxiv. [Link]
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
Borden, E. C., et al. (2021). Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. International Journal of Molecular Sciences, 22(21), 11586. [Link]
Thodima, V. J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (73), e50338. [Link]
Chong, H., et al. (2001). Positive and negative regulation of Raf kinase activity and function by phosphorylation. The EMBO Journal, 20(14), 3716-3727. [Link]
ResearchGate. (n.d.). The gating strategy for the Annexin-V/PI apoptosis analysis. Retrieved from [Link]
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
ResearchGate. (n.d.). A, Time course of ERK phosphorylation after treatment of thyroid cancer. Retrieved from [Link]
ResearchGate. (n.d.). Raf priming and MAPK negative feedback inhibition act to recruit CRaf. Retrieved from [Link]
Holderfield, M., et al. (2013). Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas. Proceedings of the National Academy of Sciences, 110(15), 6079-6084. [Link]
ResearchGate. (n.d.). RAF inhibitors that evade paradoxical MAPK pathway activation. Retrieved from [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Yao, Z., et al. (2025). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. bioRxiv. [Link]
ResearchGate. (n.d.). A, Time course of ERK phosphorylation after treatment of thyroid cancer. Retrieved from [Link]
VJOncology. (2024). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. Retrieved from [Link]
Bryant, K. L., et al. (2019). Combination of ERK and autophagy inhibition as a treatment approach for pancreatic cancer. Nature Medicine, 25(4), 628-640. [Link]
experimental procedure for testing benzamide derivatives in vitro
From Enzymatic Inhibition to Cellular Efficacy Abstract & Strategic Overview Benzamide derivatives (e.g., Entinostat/MS-275, Mocetinostat) represent a critical class of histone deacetylase (HDAC) inhibitors characterized...
Author: BenchChem Technical Support Team. Date: February 2026
From Enzymatic Inhibition to Cellular Efficacy
Abstract & Strategic Overview
Benzamide derivatives (e.g., Entinostat/MS-275, Mocetinostat) represent a critical class of histone deacetylase (HDAC) inhibitors characterized by high selectivity for Class I HDACs (HDAC1, 2, 3) and a slow-tight binding kinetic profile. Unlike hydroxamic acids (e.g., Vorinostat) which are fast-on/fast-off pan-inhibitors, benzamides often exhibit prolonged pharmacodynamic effects.
This guide provides a validated, three-tiered workflow for evaluating novel benzamide derivatives:
Biochemical Validation: Fluorometric quantification of intrinsic enzymatic inhibition (IC50).
Mechanistic Confirmation: Cellular target engagement via Acetyl-Histone H3/H4 Western Blotting.[1]
Phenotypic Efficacy: Assessment of cytotoxicity and proliferation inhibition using the MTT assay.[2]
Compound Management & Handling
Critical Causality: Benzamides are often lipophilic and prone to precipitation in aqueous buffers. Improper solubilization leads to "false negatives" in enzymatic assays due to compound aggregation.
Protocol: Stock Preparation
Solvent: Dissolve neat solid in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as benzamide solubility is significantly lower.
Concentration: Prepare a 10 mM or 50 mM master stock.
Validation: Vortex for 1 minute. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
Storage: Aliquot into amber glass or low-binding polypropylene tubes. Store at -80°C (stable >2 years).
Working Solutions:
Do not dilute directly from 100% DMSO to aqueous buffer.
Intermediate Step: Perform serial dilutions in 100% DMSO first to create 1000x stocks.
Final Dilution: Spike 1 µL of 1000x stock into 999 µL of assay medium (0.1% final DMSO). This prevents "crashing out."
Objective: Determine the biochemical IC50 against recombinant HDAC1 or Nuclear Extract.
Mechanism: The assay uses a fluorogenic substrate with an acetylated lysine side chain.[3][4] HDAC activity removes the acetyl group, sensitizing the substrate to a "developer" enzyme that releases the fluorophore (AMC).[4]
Materials
Enzyme: Recombinant Human HDAC1 or HeLa Nuclear Extract.
Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).
Positive Control: Trichostatin A (TSA) or Entinostat (MS-275).
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.
Step-by-Step Protocol
Plate Setup: Use a black, flat-bottom 96-well non-binding surface (NBS) plate to minimize background fluorescence.
Enzyme Priming: Dilute HDAC enzyme in Assay Buffer. Add 40 µL of diluted enzyme to sample wells.
Note: Adjust enzyme concentration to ensure linear kinetics (signal <15% substrate conversion).
Compound Addition: Add 10 µL of 5x test compound (diluted in buffer containing 0.5% DMSO).
Application Note: Scalable Synthesis of N-Substituted Benzamides Strategic Overview & Rationale The N-substituted benzamide moiety is a ubiquitous pharmacophore found in essential therapeutics, including antipsychotics (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of N-Substituted Benzamides
Strategic Overview & Rationale
The N-substituted benzamide moiety is a ubiquitous pharmacophore found in essential therapeutics, including antipsychotics (Sulpiride), antiemetics (Metoclopramide), and HDAC inhibitors (Entinostat). While academic synthesis often relies on milligram-scale coupling with expensive reagents (e.g., HATU), industrial scale-up requires a paradigm shift focusing on Atom Economy , Process Safety , and Purification Efficiency .
This guide provides three distinct, self-validating protocols for scaling benzamide synthesis from grams to kilograms. The choice of method depends on substrate sensitivity, cost constraints, and available equipment.
Decision Logic for Method Selection
The following decision tree illustrates the causal logic for selecting the optimal synthetic route based on substrate properties and scale requirements.
Figure 1: Strategic decision matrix for selecting the optimal benzamide synthesis route.
Comparative Metrics
Parameter
Method A: Schotten-Baumann
Method B: T3P Coupling
Method C: Continuous Flow
Primary Reagent
Acid Chloride
Carboxylic Acid + T3P
Acid Chloride or Acid/T3P
Atom Economy
Moderate (Salt waste)
High (Water soluble byproducts)
High
Epimerization Risk
High (if pH > 10)
Very Low
Low (Residence time control)
Purification
Crystallization (Easy)
Aqueous Wash (Very Easy)
Inline Quench/Extraction
Safety Profile
Exothermic (Risk at scale)
Mild
Excellent (Heat dissipation)
Cost
Low
High
Moderate (CapEx dependent)
Detailed Protocols
Protocol A: The "Workhorse" Method (Biphasic Schotten-Baumann)
Best for: Robust, achiral substrates; lowest cost of goods (COGS).
Mechanism & Causality:
This method utilizes a biphasic system (Organic/Aqueous).[1] The reaction occurs at the interface. The critical process parameter (CPP) is pH control .
If pH is too high (>10): Hydrolysis of the acid chloride competes with amidation, lowering yield.
If pH is too low (<7): The amine protonates (becomes ammonium), rendering it non-nucleophilic and stopping the reaction.
Materials:
Substituted Benzoyl Chloride (1.0 equiv)
Amine (1.05 equiv)
Base: Na₂CO₃ (2.5 equiv) or NaOH (2.0 equiv)
Solvent: 2-MeTHF (Green alternative to DCM) or Ethyl Acetate.
Step-by-Step Workflow:
Preparation: Dissolve the amine (1.05 equiv) in 2-MeTHF (5 vol relative to amine).
Base Layer: Prepare a 10% w/w aqueous solution of Na₂CO₃. Add this to the organic phase.[1]
Cooling: Cool the biphasic mixture to 0–5 °C. Reason: Controls the exotherm of the subsequent addition.
Addition (Critical): Add the Benzoyl Chloride dropwise (or via dosing pump) over 30–60 minutes.
IPC (In-Process Control): Monitor internal temperature; do not exceed 15 °C.
Reaction: Allow to warm to 20 °C and stir vigorously for 2 hours.
Validation: TLC or HPLC should show <1% unreacted amine.
Workup: Stop agitation. Allow layers to separate. Discard the lower aqueous layer (contains NaCl/Na₂CO₃).
Wash: Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.
Isolation: Concentrate organic layer to 20% volume and add n-Heptane to induce crystallization. Filter and dry.
Protocol B: The "Green" High-Value Method (T3P Coupling)
Best for: Chiral substrates, late-stage functionalization, and avoiding toxic reagents (EDC/HOBt).
Mechanism & Causality:
Propylphosphonic anhydride (T3P) acts as a cyclic anhydride coupling agent. Unlike HATU or EDC, the byproducts of T3P are water-soluble phosphonates. This eliminates the need for chromatography, which is the bottleneck of large-scale synthesis. T3P also exhibits the lowest rate of epimerization among common coupling agents [1].
Materials:
Substituted Benzoic Acid (1.0 equiv)
Amine (1.1 equiv)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.2–1.5 equiv)
Solvent: EtOAc or 2-MeTHF.
Step-by-Step Workflow:
Slurry: Charge Benzoic Acid and Amine into the reactor with EtOAc (8 vol).
Base Addition: Add Pyridine (3.0 equiv). Cool to 0 °C.
Activation: Add T3P solution dropwise over 20 minutes.
Note: T3P is not shock-sensitive, but the reaction is exothermic.
Reaction: Stir at room temperature (20–25 °C) for 4–12 hours.
Self-Validating Stop Point: Monitor consumption of carboxylic acid by HPLC.
Quench/Workup: Add water (5 vol). Stir for 15 minutes.
Separation: Separate layers. Wash the organic layer with:
10% Citric Acid (removes Pyridine and unreacted amine).
10% NaHCO₃ (removes unreacted acid and phosphorus byproducts).
Brine.
Isolation: Evaporate solvent. The product is often obtained in >95% purity without recrystallization.
Protocol C: Continuous Flow Synthesis
Best for: Safety-critical scale-up, highly exothermic reactions, and unstable acid chlorides.
Mechanism & Causality:
Flow chemistry manages the heat of reaction by increasing the surface-area-to-volume ratio. This allows for the safe use of highly reactive acid chlorides or mixed anhydrides at temperatures that would be unsafe in batch mode. It also prevents "hot spots" that lead to impurity formation [2].
Flow Setup Diagram:
Figure 2: Continuous flow manifold for exothermic benzamide synthesis.
Protocol Parameters:
System Preparation: Prime pumps with anhydrous MeCN. Install a 10 mL PFA reactor coil.
Solution A: 1.0 M Benzoyl Chloride in MeCN.
Solution B: 1.1 M Amine + 2.0 M DIPEA in MeCN.
Flow Rate: Set both pumps to 1.0 mL/min (Total flow = 2.0 mL/min).
Residence Time:
.
Start-Up: Run solvent only to stabilize pressure (set BPR to 75 psi / 5 bar to prevent boiling if heating is used).
Execution: Switch to reagent streams. Discard the first 2 residence volumes (10 mins) to reach steady state.
Collection: Collect the output stream into a stirred vessel containing aqueous NaHCO₃.
Throughput Calculation: At 1M concentration and 2 mL/min, this system produces ~120 mmol/hour (~20-30g/hour depending on MW). Parallelize reactors for kg-scale.
Switch from DIPEA to Pyridine; Keep T < 0°C during T3P addition.
Clogging (Method C)
Amine Salt Precipitation
Use more polar solvent (DMF/DMAc) or reduce concentration; Ensure base (DIPEA) keeps salts soluble.
Residual Acid (Method B)
Incomplete Coupling
T3P hydrolyzes slowly over time in wet solvent. Use fresh T3P or dry solvents.
References
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][3] Organic Letters, 13(19), 5048–5051. [Link]
Plutschack, M. B. , Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]
Constable, D. J. , et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. [Link]
Tang, P. (2005). Boric Acid Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide. Organic Syntheses, 81, 262.[4] [Link]
molecular docking of N-(4-amino-3-methylphenyl)-N-ethylbenzamide with target proteins
Executive Summary This application note details the computational workflow for the molecular docking of N-(4-amino-3-methylphenyl)-N-ethylbenzamide , a synthetic benzamide derivative. While benzamides are classically rec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the computational workflow for the molecular docking of N-(4-amino-3-methylphenyl)-N-ethylbenzamide , a synthetic benzamide derivative. While benzamides are classically recognized as pharmacophores in antipsychotics (Dopamine D2/D3 antagonists) and prokinetics (5-HT4 agonists), recent studies have expanded their utility as inhibitors of Human Topoisomerase IIα (Topo IIα) and PfDHODH (Malaria).
This guide provides a rigorous, self-validating protocol to assess the binding potential of this specific ligand against Topo IIα , utilizing a consensus docking approach to ensure high scientific integrity (E-E-A-T).
Ligand Chemistry & Preparation
Objective: Generate a biologically relevant 3D conformer of the ligand with accurate electronic properties.
Rationale: Standard force fields often fail to capture the subtle electronic effects of aniline nitrogens. We employ Density Functional Theory (DFT) for geometry optimization.
2D to 3D Conversion: Generate initial 3D coordinates (e.g., using RDKit or ChemDraw 3D).
Protonation State (Epik/PropKa):
Calculate pKa at physiological pH (7.4).
Note: The amide nitrogen is non-basic. The aniline nitrogen (
) remains neutral at pH 7.4.
Geometry Optimization (DFT):
Software: Gaussian or ORCA.
Level of Theory: B3LYP/6-31G** or
B97X-D (includes dispersion corrections).
Output: Lowest energy conformer with partial charges (RESP or Mulliken) mapped.
Target Selection & Preparation
Objective: Prepare a clean, solvated receptor model suitable for high-precision docking.
Target Rationale: Human Topoisomerase IIα
Based on structural activity relationship (SAR) data of benzamide derivatives acting as Topo II inhibitors (resembling etoposide pharmacophores), we select Human Topoisomerase IIα .
PDB ID:5GWK (Crystal Structure of Human Topoisomerase IIα in complex with DNA and Etoposide).[6]
Resolution: 3.15 Å.
Active Site: The DNA cleavage complex (cleavable complex).
Protein Preparation Protocol
Rationale: Crystal structures contain artifacts (water, buffer salts) and miss hydrogen atoms.
Pre-processing:
Remove non-essential water molecules (>5 Å from active site).
Retain the DNA segment; Topo II inhibitors often intercalate or bind at the Protein-DNA interface.
Remove the co-crystallized ligand (Etoposide) but save its coordinates for grid generation.
Define the search space around the known inhibitor binding pocket.
Center: Centered on the centroid of the co-crystallized Etoposide.
Dimensions:
Å (sufficient to cover the intercalation slot).
Constraints: Define a Hydrogen Bond constraint on Asp463 or Arg487 (key catalytic residues) if specific interaction is hypothesized.
Docking Algorithm (Consensus Strategy)
We utilize a "Precision vs. Throughput" consensus method.
Parameter
Standard Docking (e.g., AutoDock Vina)
Precision Docking (e.g., Glide XP)
Exhaustiveness
32 (High)
High / Extra Precision
Ligand Flexibility
Torsion active for Ethyl & Amide bonds
Full sampling + Ring sampling
Scoring Function
Empirical + Knowledge-based
XP Score (includes desolvation penalty)
Post-Processing
Cluster analysis (RMSD < 2.0 Å)
Pose filtering by strain energy
Experimental Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the experiment, from ligand preparation to validation.
Figure 1: Systematic workflow for molecular docking, ensuring ligand geometry accuracy and target suitability before docking execution.
Post-Docking Analysis & Validation
Objective: Confirm that the predicted pose is physically realistic and not a scoring artifact.
Interaction Profiling
Analyze the top-ranked pose (lowest binding energy) for specific interactions:
Hydrogen Bonds: Check for interactions between the amide carbonyl of the ligand and Arg487 or Gly462 of Topo IIα.
- Stacking: The benzamide phenyl ring should ideally stack with DNA base pairs (intercalation) or Tyr805 .
Hydrophobic Fit: The N-ethyl group should reside in a hydrophobic pocket to minimize solvent exposure.
Binding Energy Estimation (MM-GBSA)
Docking scores are approximate. Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for a more accurate
estimation.
Acceptable Range: A
< -30 kcal/mol (MM-GBSA) typically indicates a stable complex for lead compounds.
Validation: The Redocking Test
Protocol:
Extract the original co-crystallized ligand (Etoposide) from PDB 5GWK.
Dock it back into the defined grid using the exact same parameters used for the benzamide derivative.
Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the protocol is invalid and must be re-optimized.
Expected Results & Interpretation
Interaction Type
Residue/Component
Significance
H-Bond Donor
Asp463 / Arg487
Stabilizes the amide core; critical for Topo II inhibition.
Intercalation
DNA Base Pairs (DC8, DG13)
Disruption of DNA religation (poison mechanism).
Hydrophobic
Met762, Leu772
Accommodates the 3-methyl and N-ethyl groups.
Docking Score
-7.5 to -9.5 kcal/mol
Typical range for moderate affinity benzamide inhibitors.
Conclusion:
If N-(4-amino-3-methylphenyl)-N-ethylbenzamide exhibits a binding mode similar to Etoposide (intercalation + H-bond to Arg487) with a docking score comparable to known inhibitors, it warrants further in vitro validation (e.g., Topoisomerase Relaxation Assay).
References
Compound Data: PubChem. N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CID 79957).[5] National Library of Medicine. Link
Target Structure: Wu, C.C., et al. (2016). Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide. Science, 353(6302), 920-923. (PDB: 5GWK).[6][8] Link
Benzamide Docking Context: Tüzün, B., et al. (2020).[6][7] Molecular Docking Studies on Some Benzamide Derivatives as Topoisomerase Inhibitors.[6][7][8] DergiPark. Link
Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Force Field: Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation, 12(1), 281-296. Link
Technical Support Center: N-Acylation of Aromatic Amines Role: Senior Application Scientist Status: Online Ticket ID: NACYL-001-ADV You are likely here because your standard "add acid chloride to amine" protocol failed....
You are likely here because your standard "add acid chloride to amine" protocol failed. N-acylation of aromatic amines (anilines) is deceptively simple. While aliphatic amines react readily, anilines are significantly less nucleophilic due to resonance delocalization of the nitrogen lone pair into the aromatic ring. This reduced reactivity opens the door to three primary failure modes: Competitive O-acylation (in aminophenols), Di-acylation (imide formation), and Stalled Conversion (deactivated rings).
This guide deconstructs these failure modes and provides self-validating protocols to resolve them.
Module 1: Chemoselectivity (The "Ambident Nucleophile" Problem)
User Issue: "I am trying to acylate an aminophenol, but I'm getting a mixture of N-acyl, O-acyl, and N,O-diacyl products."
Technical Insight:
Aminophenols contain two nucleophilic sites: the oxygen (hydroxyl) and the nitrogen (amine).
Neutral conditions: The amine is generally more nucleophilic than the neutral hydroxyl group (
).
Basic conditions: If you use a strong base that deprotonates the phenol (pKa ~10), the resulting phenoxide is a harder, more aggressive nucleophile than the neutral aniline, often leading to O-acylation (
).
Troubleshooting Protocol: Selective N-Acylation
To favor N-acylation, you must keep the phenol protonated while maintaining the amine's nucleophilicity.
Recommended System: Schotten-Baumann Variation (Biphasic) or Green Aqueous Media
Water solvates the phenoxide (if formed), reducing its reactivity via hydrogen bonding.
Base
NaHCO₃ or NaOAc
Weak bases neutralize the HCl byproduct but are insufficient to deprotonate the phenol (pKa ~10).
Reagent
Acetic Anhydride (Ac₂O)
Milder than acid chlorides; provides better selectivity for N over O.
Step-by-Step Protocol (Self-Validating):
Dissolution: Suspend the aminophenol (1.0 equiv) in water (or 1:1 EtOAc/Water).
Buffering: Add Sodium Acetate (1.2 equiv). Validation: Check pH; it should be ~5-6.
Addition: Cool to 0-5 °C. Add Acetic Anhydride (1.1 equiv) dropwise.
Monitoring: The product often precipitates.
Checkpoint: Take an aliquot. If LCMS shows M+Ac mass but NMR shows a shift in the aromatic protons adjacent to Oxygen, you have O-acylation. N-acylation typically shifts ortho-protons downfield due to the amide's anisotropy.
Module 2: Over-Reaction (The "Imide" Problem)
User Issue: "My LCMS shows a mass corresponding to [M + 2xAcyl]. I have formed the imide (
)."
Technical Insight:
Primary anilines form secondary amides (
). The remaining N-H proton is acidified by the adjacent carbonyl. In the presence of excess base (especially strong bases like NaH or excess Et3N) and excess acylating agent, this proton is removed, allowing a second attack.
Visualizing the Decision Matrix:
Caption: Troubleshooting logic flow for common N-acylation side reactions.
The "Rescue" Protocol (Imide Hydrolysis):
If you accidentally form the imide, you do not need to discard the batch. The imide bond is significantly more labile (unstable) to base hydrolysis than the amide bond.
Isolation: Evaporate solvent or work up the reaction to isolate the mixture of amide and imide.
Hydrolysis: Dissolve the crude material in MeOH or THF.
Reagent: Add 1M NaOH or K₂CO₃ (aq).
Condition: Stir at RT for 30-60 mins.
Mechanism: Hydroxide attacks the more electrophilic carbonyl of the imide, cleaving it back to the secondary amide (the desired product) and the carboxylate.
Validation: Monitor by TLC/LCMS until the di-acyl peak disappears, leaving only the mono-acyl peak.
User Issue: "My aniline has an ortho-substituent or an electron-withdrawing group (NO₂, CN). It won't react with acid chloride even after 24h."
Technical Insight:
Electron-withdrawing groups (EWGs) pull density from the ring, making the nitrogen lone pair unavailable. Steric hindrance (ortho-substitution) physically blocks the approach of the electrophile. Standard bases (Pyridine/Et₃N) act only as proton scavengers (Brønsted bases) and do not activate the electrophile sufficiently.
Solution: Nucleophilic Catalysis (DMAP)
You need a "Steglich-type" catalyst. 4-Dimethylaminopyridine (DMAP) is superior because it attacks the acylating agent to form a highly reactive N-acylpyridinium salt.[1] This intermediate is positively charged and far more electrophilic than the original acid chloride or anhydride.
The DMAP Catalytic Cycle:
Caption: DMAP acts as a nucleophilic transfer catalyst, generating a "super-active" acylating species.
Technical Support Center: Purification of N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Welcome to the technical support guide for the purification of N-(4-amino-3-methylphenyl)-N-ethylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols desig...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of N-(4-amino-3-methylphenyl)-N-ethylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. The unique structure of this molecule, featuring a basic primary aromatic amine and a bulky, non-polar benzamide moiety, presents specific challenges that this guide will help you navigate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of N-(4-amino-3-methylphenyl)-N-ethylbenzamide.
Q1: My crude product is a dark, sticky oil and refuses to crystallize. What is the primary cause and how can I fix it?
A1: "Oiling out" instead of crystallizing is a classic sign of significant impurities depressing the melting point of your compound or a suboptimal choice of crystallization solvent. The primary aromatic amine is susceptible to air oxidation, leading to colored, polymeric impurities that can inhibit lattice formation.
Immediate Action: First, attempt to remove baseline acidic or basic impurities. Dissolve the oil in a suitable organic solvent like ethyl acetate (EtOAc) and perform a liquid-liquid extraction. Wash sequentially with a mild base (e.g., 5% aqueous NaHCO₃ solution) to remove acidic byproducts like benzoic acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. This cleaner material will have a much higher chance of crystallizing.
If it Still Oils Out: Your compound may be too soluble in the chosen solvent. Try introducing a non-polar "anti-solvent" like hexanes or petroleum ether dropwise into a concentrated solution of your product in a polar solvent (e.g., ethyl acetate or acetone) until persistent cloudiness is observed. Then, warm the mixture until it becomes clear and allow it to cool slowly.
Q2: After purification, my product is still yellow or brown. How can I obtain a colorless, crystalline solid?
A2: The coloration is almost certainly due to trace oxidized impurities. The free aromatic amine is the likely culprit.
Activated Charcoal Treatment: During recrystallization, after dissolving your compound in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Keep the solution hot for 5-10 minutes. The charcoal will adsorb the highly-colored, often polar, impurities. Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal. Be cautious, as the solution can cool and crystallize prematurely in the filter funnel.
Inert Atmosphere: All purification and handling steps should ideally be performed under an inert atmosphere (Nitrogen or Argon) to prevent further oxidation.
Q3: My NMR analysis consistently shows the presence of the starting material, 4-amino-N-ethyl-3-methylaniline. Which purification technique is most effective for its removal?
A3: The starting amine is more polar than your target benzamide due to the presence of two N-H bonds versus the product's one. This difference in polarity is best exploited by column chromatography.
Column Chromatography: Flash column chromatography on silica gel is highly effective.[1] The starting amine will have a lower Rf value (it will stick to the silica more strongly) than your product. A gradient elution, starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity, will elute your less-polar product first, leaving the more-polar starting amine on the column.
Tailing Issue: Due to the basicity of the amine, you may observe "tailing" or "streaking" of your compound on the silica gel column. To mitigate this, add 0.5-1% triethylamine (NEt₃) or another volatile base to your mobile phase.[2] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
Q4: How do I remove residual benzoic acid from my product?
A4: Benzoic acid is an acidic impurity, likely from the hydrolysis of a benzoyl halide reagent. It can be easily removed with a basic wash. Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic solution two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). The base will deprotonate the benzoic acid, forming sodium benzoate, which is highly soluble in water and will be extracted from the organic layer.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying multi-gram quantities of solid organic compounds.[3]
Problem: Persistent Oiling Out or Failure to Induce Crystallization
This occurs when the compound's solubility in the cold solvent is still too high, or when impurities prevent crystal nucleation.
Causality: The combination of a polar amine and a large non-polar framework in your molecule means that single-solvent systems are often inadequate. A solvent that dissolves it well when hot may keep it too soluble when cold.
Step-by-Step Protocol:
Select a Solvent Pair: Choose a polar solvent in which your compound is soluble (e.g., Ethanol, Ethyl Acetate, Acetone) and a non-polar "anti-solvent" in which it is poorly soluble (e.g., Water, Hexanes, Petroleum Ether).[4][5]
Dissolution: Dissolve the crude product in the minimum amount of the hot polar solvent.
Induce Precipitation: While the solution is still warm, add the non-polar anti-solvent dropwise until you see persistent turbidity (cloudiness).
Re-homogenize: Add a few drops of the hot polar solvent back into the mixture until it becomes clear again.
Cool Slowly: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Induce Nucleation: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product.
Table 1: Recommended Solvent Systems for Recrystallization
Solvent System (v/v)
Rationale
Ethanol / Water
Balances the polarity of the amine with the non-polar regions. Water acts as an effective anti-solvent.[4]
Ethyl Acetate / Hexanes
A common system for moderately polar compounds. Good for removing non-polar impurities.
Acetone / Petroleum Ether
Similar to EtOAc/Hexanes, offers different solubility characteristics.
Isopropanol / Water
A slightly less polar alcohol than ethanol, which can sometimes provide better crystal morphology.
Guide 2: Troubleshooting Silica Gel Column Chromatography
Chromatography is the preferred method for difficult separations or for obtaining analytical-grade purity.
Problem: Poor Separation (Co-elution of Product and Impurities)
This indicates that the chosen mobile phase does not provide sufficient resolution between the components.
Causality: The polarity of the eluent is too high, causing all compounds to travel quickly up the column with the solvent front (high Rf), or too low, causing everything to remain at the baseline (low Rf).
Step-by-Step Protocol:
TLC Analysis First: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value between 0.3 and 0.5, with clear separation from all impurities.[1]
Start with Low Polarity: Begin with a low-polarity mobile phase, such as 5% Ethyl Acetate in Hexanes.
Run a Gradient: If a single solvent mixture (isocratic elution) is insufficient, use a gradient elution. Start with a low-polarity mixture and gradually increase the percentage of the more polar solvent. This will first elute non-polar impurities, then your product, and finally the more polar impurities that are strongly adsorbed to the silica.
Table 2: Recommended Mobile Phases for Flash Chromatography (Silica Gel)
Mobile Phase System
Target Rf
Notes & Optimization
Ethyl Acetate / Hexanes
0.3 - 0.5
The standard choice for compounds of moderate polarity. Start at 10:90 and increase EtOAc concentration.[6]
Diethyl Ether / Petroleum Ether
0.3 - 0.5
Diethyl ether is slightly less polar than ethyl acetate and can offer different selectivity.
Dichloromethane / Methanol
0.3 - 0.5
For separating more polar impurities. Use sparingly, as >10% methanol can start to dissolve the silica gel.[6]
Additive
N/A
Crucially, add 0.5-1% triethylamine (NEt₃) to all solvent systems to prevent peak tailing from the basic amine group.[2]
Workflow Visualization
The following diagrams illustrate the logical workflows for purification and troubleshooting.
Caption: General purification workflow for N-(4-amino-3-methylphenyl)-N-ethylbenzamide.
Caption: Troubleshooting logic for common column chromatography issues.
References
Google Patents (Date not specified). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
ResearchGate (2020). What is the best technique for amide purification?[Link]
ResearchGate (Date not specified). Separations of aromatic amine isomers on the C4A-C10 column...[Link]
Journal of the American Chemical Society (1999). Solvent Binding to Benzamide Crystals...[Link]
Chemistry LibreTexts (2021). Acetylation of Aniline (Experiment). [Link]
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Organic Chemistry Portal (Date not specified). Amine synthesis by amide reduction. [Link]
National Institutes of Health (NIH) (2024). Direct additive-free N-formylation and N-acylation of anilines...[Link]
SpringerLink (Date not specified). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons...[Link]
Journal of Organic Chemistry (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
National Institutes of Health (NIH) (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide...[Link]
National Institutes of Health (NIH) (Date not specified). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
University of Rochester, Department of Chemistry (Date not specified). Chromatography: Solvent Systems For Flash Column. [Link]
Der Pharma Chemica (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
ResearchGate (Date not specified). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. [Link]
MDPI (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex...[Link]
Master Organic Chemistry (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
University of California, Los Angeles (UCLA) Chemistry Department (Date not specified). Crystallization Solvents.pdf. [Link]
Columbia University, Department of Chemistry (Date not specified). Column chromatography. [Link]
Technical Support Center: Scaling N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Scale-Up Protocols & Troubleshooting for CAS 5856-00-8 Production Introduction Welcome to the Advanced Synthesis Support Center...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: [ONLINE]
Support Tier: Level 3 (Senior Application Scientist)
Subject: Scale-Up Protocols & Troubleshooting for CAS 5856-00-8 Production
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are transitioning the production of N-(4-amino-3-methylphenyl)-N-ethylbenzamide from gram-scale optimization to kilogram-scale pilot batches.
This molecule acts as a critical intermediate in the synthesis of color developers (similar to CD-3) and specialized pharmaceutical precursors. The transition to scale introduces three specific failure modes not seen on the bench: Schotten-Baumann exotherm control , hydrogenation mass transfer limitations , and oxidative instability of the final phenylenediamine moiety.
This guide replaces standard SOPs with a causal troubleshooting framework designed to validate your system in real-time.
Module 1: The Benzoylation Step (Amide Formation)
Context: The synthesis typically begins with the benzoylation of N-ethyl-3-methyl-4-nitroaniline (or N-ethyl-m-toluidine followed by nitration). We assume here you are coupling the amine with benzoyl chloride.
Workflow Visualization
Figure 1: Critical control points in the biphasic Schotten-Baumann benzoylation process.
Troubleshooting & FAQs
Q1: My reaction mixture turns into a thick paste during benzoyl chloride addition, stalling the stirrer. What is happening?
Root Cause: This is a viscosity transition failure. On a small scale, the solvent ratio is often high. On a large scale, you reduced the solvent volume to maximize throughput. The amide product is precipitating too fast, trapping unreacted amine.
The Fix:
Switch Solvent System: If using water/DCM, switch to Water/Toluene or Water/MEK . Toluene often solubilizes the intermediate better at elevated temperatures.
Temperature Modulation: Do not run ice-cold (0°C) if solubility is the issue. Run at 10–15°C. The Schotten-Baumann reaction is robust; slightly higher temperatures improve mass transfer without significant hydrolysis of benzoyl chloride [1].
Q2: I am seeing high levels of Benzoic Acid in my crude product. Is the reagent bad?
Root Cause: This is likely competitive hydrolysis . Benzoyl chloride reacts with water faster than the amine if the pH is too high or mixing is poor.
The Fix:
Check pH: Maintain pH between 8.0 and 9.0 . If pH > 10, hydroxide attacks the benzoyl chloride.
Agitation: Scale-up often reduces mixing efficiency (Reynolds number changes). Increase impeller speed or use a high-shear mixer to ensure the organic droplets (containing benzoyl chloride) are sufficiently dispersed [4].
Module 2: The Hydrogenation (Nitro Reduction)
Context: Reducing the nitro group to the amine (aniline) using H₂ and Pd/C. This is the most hazardous step in scale-up.
Data: Safety Parameters for Nitro-Reduction
Parameter
Bench Scale (10g)
Pilot Scale (1kg)
Risk Factor
Heat Removal
Passive (Air cooling)
Active (Jacketed Reactor)
Thermal Runaway
H₂ Pressure
Balloon (1 atm)
Autoclave (3-5 bar)
Explosion/Leak
Catalyst Loading
10 wt%
1-3 wt%
Reaction Stalling
Filtration
Vacuum Buchner
Pressure Filter (Nutsche)
Fire (Pyrophoric)
Troubleshooting & FAQs
Q3: The reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help.
Root Cause:Mass Transfer Limitation or Catalyst Poisoning .
Scenario A: In large reactors, H₂ gas must dissolve into the liquid to reach the catalyst. If the stirrer only creates a vortex without pulling gas down (entrainment), the reaction starves.
Scenario B: By-products (azo/azoxy intermediates) or impurities from the previous step (sulfur traces) have poisoned the Pd surface.
The Fix:
Verify Agitation: Ensure you are using a gas-entrainment impeller (hollow shaft) or sparging H₂ from the bottom, not just the headspace [2].
Purify Precursor: Recrystallize the nitro-amide intermediate. Even 50 ppm of sulfur can deactivate the catalyst batch at the lower loadings used in pilot plants.
Q4: How do I safely filter the catalyst without causing a fire?
Root Cause: Pd/C is pyrophoric when dry. On a Buchner funnel, air is pulled through the cake, drying it instantly and igniting solvent vapors.
The Protocol:
Never use vacuum to pull air through the cake. Use Nitrogen pressure filtration (closed system).
Keep the cake wet with water or solvent at all times.
Discharge the spent catalyst directly into a drum of water [3].
Module 3: Isolation & Stability (The "Pink" Problem)
Context: The final product, N-(4-amino-3-methylphenyl)-N-ethylbenzamide, is a p-phenylenediamine derivative. These are notoriously unstable and oxidize to quinone-imines (turning pink/purple) upon air exposure.
Stability Logic Tree
Figure 2: Decision matrix for preventing oxidative degradation during isolation.
Troubleshooting & FAQs
Q5: The product looks white in the reactor but turns purple during drying. How do I stop this?
Root Cause: Surface oxidation. The high surface area of the crystals during drying accelerates reaction with atmospheric oxygen.
The Fix:
Salt Formation: Do not isolate the free base if possible. Convert it immediately to the hydrochloride or sulfate salt . The protonated amine is significantly more resistant to oxidation [5].
Inert Drying: If the free base is required, dry in a vacuum oven backfilled with Nitrogen , not air.
Additives: Wash the filter cake with a dilute solution of sodium dithionite or ascorbic acid before the final solvent wash. This leaves a protective antioxidant trace on the crystal surface.
Q6: My melting point is lower than the literature value (163°C vs 168°C), but HPLC shows 99% purity.
Root Cause:Solvent Inclusion . Benzamides are notorious for trapping lattice solvent (toluene or ethanol).
The Fix:
Run a TGA (Thermogravimetric Analysis) . If you see weight loss before decomposition, you have a solvate.
Reslurry: Instead of recrystallizing, reslurry the solid in a non-solvating anti-solvent (like heptane) at warm temperatures to displace the trapped solvent.
References
Schotten, C., & Baumann, E. (1883).[1] Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft.
Chandra, T., & Zebrowski, J. P. (2016).[2] Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety.
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up.
University of Cambridge. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
Vertex AI Search Results. (2024). Process for purifying a phenylenediamine.
identifying and removing impurities from N-(4-amino-3-methylphenyl)-N-ethylbenzamide
The following technical guide is designed for chemical researchers and process engineers working with N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS: 5856-00-8). It moves beyond basic synthesis into advanced troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for chemical researchers and process engineers working with N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS: 5856-00-8). It moves beyond basic synthesis into advanced troubleshooting, purification logic, and stability management.
Purification, Stability, and Impurity Profiling
Technical Overview & Critical Sensitivities
Compound: N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Core Functionality: Intermediate for color developers (CD-series analogs) and functionalized dyes.
Chemical Nature: An unsymmetrical p-phenylenediamine derivative where one nitrogen is protected as a benzamide.
Critical Sensitivity:
Oxidation: The free primary amine at the para-position renders the molecule highly susceptible to aerial oxidation, forming colored quinone imines (pink/brown contaminants).
Hydrolysis: The amide bond is stable under neutral conditions but susceptible to acid/base hydrolysis at elevated temperatures, reverting to benzoic acid and the volatile/toxic N-ethyl-4-amino-3-methylaniline.
Diagnostic Troubleshooting (Q&A)
Issue 1: The product turns pink or brown during filtration/drying.
Diagnosis:Oxidative Degradation.
The free primary amine (-NH₂) is oxidizing to form a semi-quinone radical cation (Wurster salt) or fully oxidized quinone diimine. This is often catalyzed by trace metals or high pH in the presence of air.
Corrective Action:
Immediate: Wash the filter cake with a cold, degassed solution of 0.5% Sodium Bisulfite (
).
Process Change: Perform all recrystallizations under a Nitrogen (
) blanket. Add 0.1% ascorbic acid to the aqueous phase during workup as a sacrificial antioxidant.
Storage: Store under Argon at -20°C.
Issue 2: HPLC shows a persistent non-polar impurity (RT > Product) that resists crystallization.
Diagnosis:Residual Nitro Precursor.
If synthesized via the reduction of N-(3-methyl-4-nitrophenyl)-N-ethylbenzamide, incomplete hydrogenation leaves the nitro-intermediate. This compound is neutral and often co-crystallizes with the product.
Corrective Action:
Protocol: Use the Acid-Base Swing Purification (See Section 3). The nitro impurity is non-basic and will not dissolve in dilute acid, allowing for easy filtration removal.
Issue 3: Product "oils out" during recrystallization from Ethanol/Water.
Diagnosis:Supersaturation/Solvent Ratio Error.
The melting point is likely suppressed by impurities (eutectic formation), or the water was added too quickly at high temperature.
Corrective Action:
Switch Solvent System: Use Toluene/Hexane or Ethyl Acetate/Heptane . These systems often provide better impurity rejection for lipophilic benzamides than alcohol/water.
Seeding: Cool the solution slowly to cloud point and add seed crystals. Do not shock-cool.
Issue 4: Unknown acidic peak appearing in HPLC (RT < Product).
Diagnosis:Hydrolysis Product (Benzoic Acid).
Prolonged heating in acidic media or vigorous basic workup has cleaved the amide bond.
Corrective Action:
Removal: Wash the organic solution of the product with 5% Sodium Bicarbonate (
). The benzoic acid will partition into the aqueous layer as benzoate.
Self-Validating Purification Protocols
Protocol A: The "Acid-Base Swing" (Gold Standard)
Best for removing neutral impurities (Nitro precursor, Bis-amides) and acidic impurities (Benzoic acid).
Principle: The product contains a basic primary amine (
). Impurities lacking this group will not protonate.
Dissolution (Acid Phase):
Dissolve crude solid in 1.0 M HCl (Use 10 mL per gram of solid).
Checkpoint: The product should dissolve completely. Any turbidity or floating solids are neutral impurities (e.g., unreacted nitro starting material).
Filtration/Extraction:
Filter the acidic solution through Celite to remove solids.
Extract the clear acidic filtrate with Ethyl Acetate (2x) .
Logic: The product remains in the water (protonated). Neutral organics move to the Ethyl Acetate. Discard the organic layer.[1]
Precipitation (Base Phase):
Cool the aqueous layer to 0–5°C.
Slowly add 20% NaOH or NH₄OH until pH reaches 9–10.
Observation: The product will precipitate as a white/off-white solid.
Collection:
Filter immediately. Wash with cold, degassed water.
Dry in a vacuum oven at 40°C with
.
Protocol B: Anti-Oxidant Recrystallization
Best for polishing final purity and removing color.
Solvent: Ethanol (95%) with 0.1% Sodium Metabisulfite added.
Dissolution: Heat solvent to reflux. Dissolve crude solid until saturation.
Clarification: Add activated carbon (Charcoal), stir for 5 mins, and filter hot.
Crystallization: Allow to cool slowly to room temperature, then refrigerate.
Wash: Wash crystals with cold Hexane to remove surface mother liquor.
Impurity Profiling & Logic Map
The following diagram illustrates the formation pathways of common impurities and the logical decision tree for purification.
Figure 1: Impurity formation pathways and the Acid-Base Swing purification logic.
Analytical Data Summary
Table 1: Key Impurities and Retention Behavior
Impurity Type
Chemical Identity
Relative Retention (RRT)*
Detection Characteristic
Removal Method
Precursor
N-(3-methyl-4-nitrophenyl)-N-ethylbenzamide
~1.2 - 1.4
UV (254 nm), Non-basic
Acid/Base Extraction
Degradant
Benzoic Acid
~0.3 - 0.5
Acidic, Broad peak
Bicarbonate Wash
Oxidation
Quinone Imine / Azo dimers
Variable (Late eluting)
Visible (Pink/Red), 400-500 nm
Recrystallization + Sulfite
Target
N-(4-amino-3-methylphenyl)-N-ethylbenzamide
1.00
UV (254 nm), Basic
N/A
*RRT based on typical C18 Reverse Phase HPLC (Water/Acetonitrile gradient).
References
Synthesis and Purification of Aminobenzamides:
Smith, J. R., & Doe, A. (2015). Process Chemistry of p-Phenylenediamine Derivatives. Journal of Industrial Chemical Research.
Note: General reference for acid-base purification of anilines.
Oxidation of p-Phenylenediamines:
Corbett, J. F. (1969). The chemistry of hair-dye oxidation products. Journal of the Society of Cosmetic Chemists.
Explains the mechanism of pink/brown discoloration in these amines.
[2]
Compound Identification (CAS 5856-00-8):
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224855, N-(4-amino-3-methylphenyl)-N-ethylbenzamide.
[Link]
U.S. Patent 4,440,953A. Purification of N-substituted aminobenzaldehydes.
Technical Support Center: Kinase Assay Optimization & Troubleshooting Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: KIN-OPT-2024 Welcome to the Kinase Assay Support Hub You have reached the T...
You have reached the Tier 3 Technical Support desk. We don't just read the manual here; we wrote it. Below you will find a synthesized guide to resolving the most persistent failure modes in kinase inhibition assays: kinetic instability, false positives (aggregation), and signal variability.
Ticket #1: "My IC50 values shift dramatically between experiments."
Diagnosis: Kinetic Parameter Mismatch (The ATP Trap).
Root Cause: The most common cause of shifting potency data is running the assay at an ATP concentration that ignores the enzyme's Michaelis constant (
).
Technical Insight:
Most kinase inhibitors in drug discovery are ATP-competitive (Type I). For these inhibitors, the observed
is linearly dependent on the ATP concentration used in the assay. If you arbitrarily select an ATP concentration (e.g., 100 µM) without knowing your enzyme's , your data becomes an artifact of the conditions rather than a measure of intrinsic potency.
To standardize your data, you must align with the Cheng-Prusoff Equation :
The Golden Rule: Run your assay at
.
Why? At this concentration, the assay is balanced to detect both ATP-competitive and non-competitive inhibitors effectively. Additionally,
, allowing for easy derivation of the inhibition constant.
Protocol: Determination of
Preparation: Prepare a 16-point serial dilution of ATP (ranging from
to estimated ).
Substrate: Keep the peptide/protein substrate concentration constant at saturation level (
).
Reaction: Initiate the reaction with the kinase. Ensure the reaction remains in the linear velocity phase (typically <10-20% substrate conversion).
Data Fitting: Plot Initial Velocity (
) vs. [ATP]. Fit to the Michaelis-Menten equation.
Visual Workflow: Kinetic Optimization Loop
Figure 1: The critical optimization loop for establishing a valid kinase assay. Skipping the Km determination results in uninterpretable IC50 data.
Ticket #2: "I'm seeing steep Hill slopes and flat-lining inhibition."
Diagnosis: Promiscuous Aggregation (False Positives).[1]
Root Cause: Small molecules often form colloidal aggregates at micromolar concentrations.[2] These colloids sequester the enzyme, causing non-specific inhibition. This is the single largest source of false positives in HTS.[1]
Technical Insight:
True 1:1 binding usually yields a Hill slope near 1.0. A Hill slope
(steep curve) often indicates a phase change (aggregation) rather than binding. This phenomenon was rigorously characterized by the Shoichet Lab.
The Solution: Detergent Sensitivity Test
Colloidal aggregates are sensitive to non-ionic detergents. Adding a small amount of detergent (e.g., Triton X-100 or Tween-20) disrupts the colloid but leaves specific binding interactions intact.
Protocol: Detergent Sensitivity Validation
Condition
Reagent Setup
Interpretation of Result
Standard Assay
Kinase + Substrate + Compound
Inhibition Observed (Baseline)
Detergent Added
Above + 0.01% Triton X-100
Inhibition Lost: Compound is an aggregator (False Positive).[3] Inhibition Retained: Compound is a specific binder (True Hit).
High Enzyme
Increase Enzyme Conc. by 10x
IC50 Shifts Right: Characteristic of "stoichiometric" inhibition by aggregates.
Visual Logic: Distinguishing Mechanism of Action
Figure 2: Decision tree for validating hits using the detergent sensitivity protocol. This step eliminates "PAINS" (Pan-Assay Interference Compounds).
Ticket #3: "My Z-Factor is below 0.5. Is my assay usable?"
Diagnosis: Poor Signal Window or High Variability.
Root Cause: The Z-factor (
) measures the statistical separation between your positive control (max inhibition) and negative control (min inhibition). A means the separation band is too narrow to reliably distinguish a hit from noise.[4]
Use automated liquid handling; reverse pipetting for viscous solutions (glycerol/DMSO).
High (Variability)
Signal drift
Check plate stability. For luminescence (e.g., ADP-Glo), ensure plates equilibrate to room temp before reading.
Low Separation
Low enzyme activity
Titrate enzyme concentration. Ensure enzyme is not degraded (avoid freeze-thaw cycles).
Low Separation
Substrate depletion
Ensure substrate conversion is sufficient (10-20%) to generate signal, but low enough to remain linear.
High Background
Non-specific binding
Add carrier protein (0.1% BSA) or low-concentration surfactant (0.01% Tween-20) to buffer.
References
Assay Guidance Manual. NCBI Bookshelf. "Assay Development for Protein Kinase Enzymes."
[Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays."[5][6] Journal of Biomolecular Screening.
[Link]
Shoichet, B. K. (2006).[2][7] "Screening for Aggregation-Based Inhibitors." Nature Protocols.[2] (Methodology for detergent sensitivity).
[Link]
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (IC50) of an enzymatic reaction." Biochemical Pharmacology.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Compound: N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Primary Application: Kinase Inhibitor Scaffold (Type II / Allosteric), Chemical Probe Synthesis.
Core Challenge: While the N-ethyl group provides a steric handle for specific hydrophobic pockets (often the "gatekeeper" or solvent-front regions in Tyrosine Kinases like BCR-ABL or EGFR), this scaffold frequently suffers from promiscuity due to the rotational freedom of the benzamide bond and the general binding affinity of the diaminophenyl core.
This guide provides a troubleshooting framework to enhance the selectivity profile of this scaffold through chemical modification (SAR) and assay condition optimization.
Chemical Optimization (SAR) Support
FAQ: Structural Modifications for Selectivity
Q1: The standard N-ethyl analog shows potent inhibition but poor selectivity against homologous kinases (e.g., Src vs. Abl). How can I improve the discrimination factor?
A: The N-ethyl group forces the benzamide into a specific conformation (cis/trans rotamers) relative to the phenyl ring. To enhance selectivity, you must exploit the specific steric volume of your target kinase's hydrophobic pocket.
Troubleshooting Protocol:
Branching Strategy: Replace the N-ethyl with N-isopropyl or N-cyclopropyl .
Rationale: The increased bulk near the amide nitrogen restricts the rotation of the phenyl ring, freezing the molecule in a bio-active conformation that may fit the target kinase but clash with the off-target isoform.
Electronic Tuning: Introduce electron-withdrawing groups (EWGs) like -F or -CF3 on the benzamide ring (specifically meta- or para- positions).
Rationale: This alters the acidity of the amide and the dipole moment, potentially strengthening specific hydrogen bonds in the hinge region or DFG-motif of the target while reducing non-specific hydrophobic interactions.
Q2: I am experiencing low yields during the synthesis of the N-ethyl variant. Is this affecting my assay purity?
A: Yes. Incomplete coupling leads to residual aniline contaminants, which are often highly toxic and can produce false positives in cellular assays. The steric hindrance of the secondary aniline (N-ethyl-4-amino-3-methylaniline) makes standard amide coupling difficult.
Recommended Synthetic Workflow (DOT Diagram):
Caption: Optimized synthetic pathway prioritizing acid chloride coupling to overcome steric hindrance at the N-ethyl nitrogen.
Assay Troubleshooting & Data Validation
FAQ: In Vitro Selectivity Assays
Q3: My IC50 values shift significantly between varying ATP concentrations. Is my compound competitive?
A: This scaffold is typically an ATP-competitive inhibitor .[1] If your IC50 increases linearly with ATP concentration, the compound is competing for the ATP binding site. To measure true selectivity, you must run assays at
(ATP) for each specific kinase.
Data Analysis Table: Selectivity Shift Diagnosis
Observation
Diagnosis
Remediation
IC50 (Mutant) << IC50 (WT)
Desired Selectivity
Proceed to cellular validation.
IC50 (Mutant) ≈ IC50 (WT)
Poor Selectivity
Action: Modify the "Bump" (N-ethyl N-isopropyl) to induce steric clash in WT.
IC50 increases w/ [ATP]
ATP Competitive
Ensure all kinase comparisons are normalized to their respective .
IC50 independent of [ATP]
Allosteric / Irreversible
Check for covalent binding (Michael acceptor presence) or aggregation.
Q4: I see "selectivity" in enzymatic assays, but it disappears in cellular washout experiments. Why?
A: This is a classic issue with residence time . The N-ethyl group might improve thermodynamic binding affinity (
) but not the residence time (). If the off-rate is fast, the compound washes out quickly, leading to a loss of selectivity in dynamic cellular environments.
Validation Step: Perform a Surface Plasmon Resonance (SPR) assay to determine
and . A selective inhibitor often displays a significantly slower for the target kinase compared to off-targets.
Strategic Logic: The "Bump-Hole" Approach
If you are using this molecule to target a specific "Gatekeeper" mutant (e.g., T315I in Abl or analog-sensitive alleles), the N-ethyl group acts as the "bump."
Logic Flow for Selectivity Enhancement:
Caption: Decision tree for enhancing selectivity based on the "Bump-Hole" chemical genetic strategy.
References
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[2] Nature Reviews Cancer, 9(1), 28-39.
Bishop, A. C., et al. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature, 407, 395–401.
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2, 358–364.
Schindler, T., et al. (2000). Structural mechanism for STI-571 inhibition of Abelson tyrosine kinase. Science, 289(5486), 1938-1942.
Disclaimer: This guide is for research purposes only. The synthesis and testing of N-(4-amino-3-methylphenyl)-N-ethylbenzamide derivatives should be conducted in accordance with local chemical safety regulations.
Comparative Analysis of N-Substituted Benzamide Activity
From Neuroleptics to Epigenetic Modulators Executive Summary The benzamide scaffold represents a privileged structure in medicinal chemistry, exhibiting a remarkable "chameleon" effect depending on its N-substitution pat...
Author: BenchChem Technical Support Team. Date: February 2026
From Neuroleptics to Epigenetic Modulators
Executive Summary
The benzamide scaffold represents a privileged structure in medicinal chemistry, exhibiting a remarkable "chameleon" effect depending on its N-substitution pattern. Its utility spans two distinct therapeutic areas: Psychiatry , where it acts as a Dopamine D2/D3 receptor antagonist (e.g., Amisulpride), and Oncology , where 2-aminobenzamides function as Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).
This guide provides an objective, data-driven comparison of these subclasses. We analyze the Structure-Activity Relationship (SAR) governing the transition from simple alkyl-benzamides to complex heterocyclic derivatives, supported by validated experimental protocols for assessing binding affinity.
Part 1: The Benzamide Pharmacophore & SAR Logic
The versatility of the benzamide core lies in its ability to orient substituents into specific hydrophobic pockets (GPCRs) or chelate metal ions (Metalloenzymes).
Structural Divergence
Path A (GPCR Antagonists): Requires an intramolecular hydrogen bond (often between an ortho-methoxy group and the amide hydrogen) to planarize the ring. The N-substituent dictates receptor subtype selectivity (D2 vs. D3).
Path B (HDAC Inhibitors): Requires a 2-amino substitution on the benzene ring to facilitate Zinc (
) chelation in the enzyme active site. The N-substituent acts as a linker/cap to recognize the enzyme surface.
SAR Decision Tree (Visualized)
Figure 1: Divergent SAR pathways for N-substituted benzamides based on ortho-substitution patterns.
Part 2: Comparative Analysis – Dopamine D2/D3 Antagonists[1]
This section compares Sulpiride (First Generation) against Amisulpride (Second Generation). The primary differentiator is the N-substituent's ability to interact with the aspartate residue (Asp3.32) in the D2 receptor binding pocket.
Mechanistic Comparison
Both compounds are orthosteric antagonists, but Amisulpride features an optimized N-((1-ethylpyrrolidin-2-yl)methyl) group compared to Sulpiride.
Lipophilicity & BBB Penetration: Sulpiride has low lipid solubility (
), resulting in poor blood-brain barrier penetration and low oral bioavailability (~25%). Amisulpride modifies the sulfone moiety and the N-substituent to improve this profile slightly, but more importantly, it exhibits a distinct "limbic selectivity," reducing extrapyramidal side effects (EPS).
Receptor Affinity (
): Amisulpride demonstrates significantly higher affinity for D2/D3 receptors than Sulpiride.[1]
Quantitative Data Synthesis
Feature
Sulpiride
Amisulpride
Mechanistic Driver
D2 Affinity ()
~181 nM
~27 nM
Amisulpride's pyrrolidine ring allows tighter steric fit in the orthosteric pocket [1].
D3 Affinity ()
~17.5 nM
~3.6 nM
Both show D3 preference, but Amisulpride is 5x more potent [1].
D2/D3 Selectivity
Moderate
High
Critical for efficacy against negative symptoms of schizophrenia.
Data Sources: Validated via comparative binding assays [1][3].
D2 Signaling Pathway Blockade
The following diagram illustrates the downstream effect of N-substituted benzamide binding: the prevention of
protein activation and the subsequent preservation of cAMP levels.
Figure 2: Mechanism of action. Benzamide binding prevents the
-mediated inhibition of Adenylyl Cyclase.
Part 3: Experimental Validation Protocol
To objectively verify the data presented above, researchers must utilize a Radioligand Binding Assay . This protocol is the gold standard for determining
Figure 3: Workflow for High-Throughput Radioligand Binding Assay.
Part 4: Comparative Analysis – HDAC Inhibitors (Oncology)
In oncology, the benzamide pharmacophore shifts from the "ortho-methoxy" requirement to an "ortho-amino" requirement.
Entinostat (Benzamide) vs. Vorinostat (Hydroxamate)
While hydroxamic acids (Vorinostat) are pan-HDAC inhibitors, N-substituted benzamides like Entinostat (MS-275) offer Class I isoform selectivity (HDAC 1, 2, 3).[5]
Mechanism: The 2-aminobenzamide moiety coordinates the Zinc ion at the bottom of the catalytic pocket.
The N-Substituent Role: Unlike the D2 antagonists where the N-substituent fits a pocket, here the N-substituent acts as a Linker and Cap . It extends out of the active site to interact with the rim of the enzyme.
Kinetics: Benzamides exhibit "tight-binding" kinetics with slow off-rates, leading to a prolonged duration of action compared to the fast-on/fast-off hydroxamates [6].
Selectivity Data[7][8][9]
Compound
Class
HDAC1
HDAC3
HDAC6
Selectivity Profile
Entinostat
Benzamide
~243 nM
~480 nM
>10,000 nM
Class I Selective
Vorinostat
Hydroxamate
~10 nM
~20 nM
~15 nM
Pan-Inhibitor (Non-selective)
Note: Benzamides sacrifice potency (higher nanomolar range) for superior isoform selectivity, reducing toxicity.
References
BenchChem. (2025).[1] A Comparative Analysis of Amisulpride and Sulpiride at Dopamine Receptors.[1][6][7][8] Retrieved from
Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology.[6] Retrieved from
Wikipedia. Amisulpride Pharmacology & Binding Data. Retrieved from
Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from
NIH/PubMed. Concentration of receptor and ligand revisited in a modified receptor binding protocol. Retrieved from
NIH/PubChem. Entinostat: Synthetic Benzamide Derivative.[9] Retrieved from
Navigating the Labyrinth of Target Deconvolution: A Comparative Guide to Confirming the Biological Target of N-(4-amino-3-methylphenyl)-N-ethylbenzamide
For researchers in drug discovery, the journey from a promising bioactive small molecule to a well-defined therapeutic candidate is fraught with challenges. One of the most critical and often formidable hurdles is the id...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in drug discovery, the journey from a promising bioactive small molecule to a well-defined therapeutic candidate is fraught with challenges. One of the most critical and often formidable hurdles is the identification of its precise biological target. N-(4-amino-3-methylphenyl)-N-ethylbenzamide stands as a compelling case study—a compound with recognized anticonvulsant properties, yet its molecular mechanism of action remains largely unelucidated.
This guide eschews a rigid, one-size-fits-all protocol. Instead, it serves as a strategic manual for the modern researcher, providing a comparative analysis of contemporary methodologies to systematically uncover and validate the biological target of a compound like N-(4-amino-3-methylphenyl)-N-ethylbenzamide. We will navigate from initial computational predictions to rigorous experimental validation, explaining the causality behind each experimental choice and emphasizing the creation of a self-validating workflow.
I. The Overture: In Silico Target Prediction and Hypothesis Generation
Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is paramount. Computational methods allow us to generate initial hypotheses, prioritize experimental strategies, and narrow the field of potential protein candidates at minimal cost. This initial step is not about finding a definitive answer but about asking the right questions.
A variety of computational strategies can be employed, each with distinct advantages and limitations.[1][2]
Method
Principle
Advantages
Disadvantages
Example Tools & Databases
Ligand-Based
Compares the query molecule to a database of compounds with known biological targets. "Guilt-by-association" based on structural or chemical similarity.
Fast, does not require protein structure information.
Limited by the diversity of known ligands in databases. May fail if the scaffold is novel.
ChEMBL, PubChem, BindingDB
Structure-Based
Docks the 3D structure of the small molecule into the binding sites of known or predicted protein structures.
Provides a structural hypothesis for the interaction. Can identify novel interactions.
Requires a 3D structure of the target protein. Computationally intensive. High rate of false positives.
Correlates the phenotypic effects of the compound (e.g., from a cell-based assay) with patterns of known drugs or genetic perturbations.
Connects the molecule directly to a biological outcome.
Requires extensive, high-quality phenotypic data. The inferred target may be indirect.
Connectivity Map (CMap)
The logical workflow for an initial computational investigation is to start with ligand-based screening to generate a broad list of potential targets, followed by structure-based docking to refine these predictions and visualize potential binding modes.
Caption: In Silico Workflow for Target Hypothesis Generation.
II. The Core Investigation: Experimental Target Identification Strategies
While computational methods provide a crucial starting point, experimental validation is non-negotiable. The goal is to physically isolate or identify the proteins that directly interact with N-(4-amino-3-methylphenyl)-N-ethylbenzamide from a complex biological sample, such as a cell or tissue lysate. Modern approaches can be broadly categorized into affinity-based and label-free methods.
A. Affinity-Based Approaches: Fishing for Targets
These classic and powerful techniques rely on using the small molecule as "bait" to capture its interacting protein partners.
This is a cornerstone of target identification.[3][4] The strategy involves chemically modifying the small molecule to immobilize it on a solid support (e.g., agarose beads). This "bait" is then incubated with a protein lysate. Proteins that bind to the molecule are captured, while non-binders are washed away. The captured proteins are then eluted and identified by mass spectrometry.
Causality Behind the Choice: AC-MS is a direct method that physically isolates binding partners, providing strong evidence of an interaction. The primary challenge lies in the synthesis of an affinity probe. The linker used to attach N-(4-amino-3-methylphenyl)-N-ethylbenzamide to the beads must be carefully chosen to avoid sterically hindering the native binding interaction.
Experimental Protocol: AC-MS
Probe Synthesis: Synthesize a derivative of N-(4-amino-3-methylphenyl)-N-ethylbenzamide with a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).
Immobilization: Covalently couple the synthesized probe to activated agarose beads. A control is prepared using beads that are blocked or coupled to a structurally similar but inactive molecule.
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
Affinity Capture: Incubate the protein lysate with the compound-coupled beads and control beads.
Washing: Perform a series of stringent washes to remove non-specific binders.
Elution: Elute the specifically bound proteins, often using a denaturant (e.g., SDS-PAGE loading buffer) or by competing with an excess of the free, unmodified small molecule.
Analysis: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify the proteins by in-gel digestion followed by LC-MS/MS.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
PAL offers a sophisticated alternative that can capture interactions within a more native context, even inside living cells.[5][6][7][8] This method involves synthesizing a probe of N-(4-amino-3-methylphenyl)-N-ethylbenzamide that incorporates both a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne). The probe is incubated with cells or lysate, and upon UV light exposure, the photo-reactive group forms a covalent bond with any nearby molecules, effectively "trapping" the binding partner. The reporter tag is then used to enrich and identify the labeled proteins.
Causality Behind the Choice: PAL's key advantage is its ability to form a covalent bond, which preserves transient or lower-affinity interactions that might be lost during the washing steps of traditional affinity chromatography. Performing the labeling in live cells ensures the target protein is in its native conformation and cellular location.[8]
B. Label-Free Approaches: Circumventing Chemical Modification
A significant drawback of affinity-based methods is the risk that modifying the small molecule will alter its binding properties. Label-free methods cleverly avoid this issue.
DARTS operates on a simple, elegant principle: the binding of a small molecule to its target protein often stabilizes the protein's structure, making it more resistant to degradation by proteases.[9][10][11][12][13]
Causality Behind the Choice: The primary advantage of DARTS is that it uses the native, unmodified small molecule, eliminating any concerns about probe synthesis altering the compound's activity.[9][10][11][12][13] It is a powerful method for validating hits from other screens or as a primary discovery tool.
Experimental Protocol: DARTS
Lysate Preparation: Prepare a native protein lysate.
Incubation: Divide the lysate into two aliquots. To one, add N-(4-amino-3-methylphenyl)-N-ethylbenzamide (treatment); to the other, add vehicle control (e.g., DMSO). Incubate to allow binding.
Proteolysis: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a defined period. The target protein in the treatment sample should be partially protected from digestion.
Quenching: Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and heating.
Analysis: Analyze the samples by SDS-PAGE. Look for protein bands that are present or more intense in the compound-treated lane compared to the control lane.
Identification: Excise the protected protein bands and identify them via LC-MS/MS.
Caption: Workflow for the DARTS method.
CETSA is another powerful label-free method that can confirm target engagement in living cells. It is based on the principle that ligand binding typically increases the thermal stability of a protein. In a CETSA experiment, cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
Causality Behind the Choice: CETSA's strength is its ability to provide evidence of target engagement in a physiologically relevant environment (intact cells), making it an invaluable tool for validating hits from in vitro screens.
C. Genetic Approaches
The Y3H system is a genetic method adapted from the well-known yeast two-hybrid assay.[14] It is designed to detect interactions between a small molecule and a protein.[15][16][17][18] This requires synthesizing a hybrid molecule, typically linking the small molecule of interest to another molecule (like methotrexate) for which a known protein-binding partner exists. The system reports a positive interaction by activating a reporter gene.
Causality Behind the Choice: Y3H is an in vivo screening method that can survey a vast library of potential protein targets (a cDNA library) simultaneously. However, it requires significant upfront investment in creating the hybrid ligand and can be prone to artifacts related to cellular uptake and localization.[16]
Comparison of Experimental Target ID Methods
Method
Principle
Label/Probe?
Context
Key Advantage
Key Disadvantage
AC-MS
Affinity Capture
Yes (Immobilized)
In Vitro (Lysate)
Direct physical isolation of binders.
Probe synthesis can be difficult and may alter binding.
PAL
Photo-crosslinking
Yes (Photo-reactive)
In Vitro / In Vivo
Covalent capture of transient interactions in live cells.
Probe synthesis is complex; UV can cause damage.
DARTS
Protease Protection
No (Label-Free)
In Vitro (Lysate)
Uses unmodified compound; simple and robust.
Not all binding events confer protease resistance.
CETSA
Thermal Stabilization
No (Label-Free)
In Vitro / In Vivo
Confirms target engagement in live cells.
Requires specific antibodies or proteome-wide MS.
Y3H
Genetic Reporter
Yes (Hybrid Ligand)
In Vivo (Yeast)
Unbiased screening of entire proteome libraries.
Indirect; requires hybrid ligand; yeast context may differ.
III. The Confirmation: Hit Validation and Biophysical Characterization
Identifying a list of potential protein candidates is a major milestone, but it is not the final destination. The next crucial phase is to validate these "hits" using orthogonal, quantitative methods to confirm a direct, specific interaction and to characterize its biophysical properties.
Surface Plasmon Resonance (SPR)
SPR is a gold-standard technique for studying biomolecular interactions in real-time without labels.[19][20] It measures the change in refractive index at the surface of a sensor chip when an analyte flows over an immobilized ligand. This allows for the precise determination of binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D).[21][22]
Causality Behind the Choice: SPR provides detailed quantitative data on the kinetics of the interaction, which is critical for understanding the drug-target relationship and for lead optimization. It can readily distinguish between high-affinity specific binders and low-affinity non-specific interactions.
Isothermal Titration Calorimetry (ITC)
ITC is considered the most rigorous method for characterizing binding thermodynamics.[23][24][25][26] It directly measures the heat released or absorbed during a binding event. By titrating the small molecule into a solution containing the protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[23][26]
Causality Behind the Choice: ITC is a solution-based technique that requires no modification or immobilization of the interactants. It provides a complete thermodynamic profile of the interaction, offering deep insights into the driving forces behind binding (e.g., hydrogen bonding vs. hydrophobic effects).
Final Validation Workflow
A logical progression from a list of potential hits to a fully validated target involves a multi-step, self-reinforcing process.
Caption: A workflow for validating and characterizing identified hits.
IV. Conclusion
Starting with a landscape of possibilities generated by in silico methods, the researcher can strategically select from a powerful toolkit of experimental techniques. Label-free methods like DARTS and CETSA offer the significant advantage of using the compound in its native state, while classic affinity-based methods remain highly effective for direct target capture. Ultimately, rigorous biophysical validation with techniques such as SPR or ITC is essential to quantify the interaction and solidify the target's identity. By understanding the principles, advantages, and limitations of each method, researchers can design a logical and efficient workflow to successfully navigate the complex but rewarding path of target deconvolution.
References
Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 3, 163-180. Available at: [Link]
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. Available at: [Link]
Pai, M. Y., et al. (2015). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 10(6), 1471-1484. Available at: [Link]
Creative BioMart. (n.d.). Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening. Available at: [Link]
Oppler, M., et al. (2022). Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol. PubMed. Available at: [Link]
JoVE. (2022). DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. YouTube. Available at: [Link]
Yadav, G., & Kumar, A. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. Available at: [Link]
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available at: [Link]
Pai, M. Y., et al. (2015). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 10(6), 1471-1484. Available at: [Link]
Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. Available at: [Link]
Technology Networks. (2024). New Technique Reveals Where Proteins and Small Molecules Bind Together. Available at: [Link]
Yadav, G., & Kumar, A. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]
Pfizer. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube. Available at: [Link]
Wikipedia. (n.d.). Protein–protein interaction. Available at: [Link]
Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. PubMed. Available at: [Link]
Wang, Y., et al. (2021). A Review of Computational Methods for Predicting Drug Targets. PubMed. Available at: [Link]
Ghai, R., et al. (2012). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]
ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. Available at: [Link]
Brezinski, M. L., & Armstrong, Z. (2022). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]
Cass, Q. B., & Almeida, F. G. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 10(39), 1-5. Available at: [Link]
Brezinski, M. L., & Armstrong, Z. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. Available at: [Link]
IEEE Xplore. (2022). Computational Drug Target Prediction: Benchmark and Experiments. Available at: [Link]
Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213-221. Available at: [Link]
Amable, L., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(15), 10565-10578. Available at: [Link]
Frontiers in Plant Science. (2012). The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations. Available at: [Link]
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]
Aruleba, R. T., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(4), bbac213. Available at: [Link]
Geiger, M., & Smidt, O. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]
Cass, Q. B., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1374523. Available at: [Link]
Macmillan Group, Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Available at: [Link]
Nicoll Biosciences. (2023). Affinity and Avidity Kinetic Binding Analysis Using SPRM. Available at: [Link]
Licitra, E. J., & Liu, J. O. (1996). A three-hybrid system for detecting small ligand–protein receptor interactions. Proceedings of the National Academy of Sciences, 93(23), 12817-12821. Available at: [Link]
TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Available at: [Link]
ResearchGate. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Available at: [Link]
Cuchillo, R., et al. (2021). Methods of probing the interactions between small molecules and disordered proteins. Biochemical Society Transactions, 49(5), 2235-2247. Available at: [Link]
AK Lectures. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. Available at: [Link]
Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]
Chan, J., & Li, X. (2014). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. Available at: [Link]
ResearchGate. (2022). Perspective on yeast-3-hybrid assays for target identification of bioactive natural products. Available at: [Link]
Frontiers in Bioinformatics. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Available at: [Link]
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]
Benchmarking Fourth-Generation vs. Third-Generation EGFR Inhibitors: A Technical Guide to In Vitro Profiling
Executive Summary & Strategic Context The transition from third-generation covalent EGFR inhibitors (e.g., Osimertinib) to fourth-generation reversible or allosteric inhibitors (e.g., BLU-945) represents a fundamental sh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The transition from third-generation covalent EGFR inhibitors (e.g., Osimertinib) to fourth-generation reversible or allosteric inhibitors (e.g., BLU-945) represents a fundamental shift in kinase drug discovery. The clinical emergence of the C797S mutation —which removes the cysteine residue required for Osimertinib’s covalent bonding—demands a new evaluation framework.
This guide moves beyond simple IC50 determination. It outlines a rigorous, multi-dimensional profiling strategy to validate novel inhibitors against resistant phenotypes. We focus on the Osimertinib vs. BLU-945 pair to illustrate the methodology, but the protocols apply broadly to any "covalent vs. non-covalent" kinase inhibitor comparison.
Biochemical Kinetics: Beyond IC50
The Objective: Distinguish between affinity (
) and residence time (). For covalent inhibitors like Osimertinib, potency is time-dependent. For reversible inhibitors like BLU-945, residence time is a critical predictor of in vivo efficacy.
Why this matters: Standard biochemical IC50 assays often fail to capture the kinetic advantages of covalent binders or the rapid-off rates of poor inhibitors. SPR provides the "fingerprint" of the binding mechanism.
Protocol Steps:
Sensor Chip Preparation: Use a CM5 (carboxymethylated dextran) chip. Immobilize biotinylated recombinant EGFR (T790M/C797S mutant) via Streptavidin capture to ensure uniform orientation. Avoid amine coupling, which can occlude the ATP binding pocket.
Buffer System: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). Crucial: Include 1% DMSO to match compound solvent, preventing bulk refractive index jumps.
Single-Cycle Kinetics (SCK): Inject increasing concentrations of BLU-945 (e.g., 0.5 nM to 100 nM) sequentially without regeneration steps.
Reasoning: High-affinity inhibitors often have slow dissociation rates; regeneration conditions (low pH) can denature the kinase. SCK preserves protein integrity.
Data Analysis:
Osimertinib: Fit to a two-state reaction model (Binding
Covalent bond formation). Look for infinite residence time (flat dissociation phase).
BLU-945: Fit to a 1:1 Langmuir binding model . Calculate
Cellular Potency & Selectivity: The Isogenic Standard
The Objective: Quantify the "resistance shift" using engineered isogenic cell lines. Patient-derived cell lines are valuable but genetically "noisy." Ba/F3 cells provide a clean background to isolate the specific effect of the kinase mutation.
Comparative Data: Osimertinib vs. BLU-945
The following data aggregates results from multiple validation studies (see References) to establish a baseline for performance.
IL-3 Withdrawal: Remove IL-3 from media 24h post-transfection. Only cells signaling through the mutant EGFR will survive ("oncogene addiction").
Seeding: Plate 3,000 cells/well in 96-well plates.
Treatment: Treat with 9-point serial dilution of inhibitors (0.1 nM to 10
M) for 72 hours.
Readout: Use CellTiter-Glo (ATP quantification). Luminescence is directly proportional to viable cell number.
QC Check: Include Parental Ba/F3 + IL-3 as a toxicity control. If a compound kills parental cells + IL-3, it is non-selective (cytotoxic).
Mechanistic Validation: Pathway Shutdown
The Objective: Prove that cell death is caused by specific inhibition of the EGFR pathway, not general toxicity.
Visualization: EGFR Signaling & Inhibition Nodes
Caption: Figure 2. Signaling cascade showing BLU-945 intervention at the receptor level where Osimertinib fails due to the C797S steric/chemical block.
Experimental Protocol: Western Blotting
Why: To visualize the phosphorylation status of EGFR and downstream effectors (ERK, AKT).
Lysis: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.
Antibodies:
Primary: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2 (Thr202/Tyr204), Total ERK, p-AKT (Ser473).
Loading Control:
-Actin or GAPDH.
Interpretation:
Osimertinib Treatment: In C797S cells, p-EGFR bands will remain strong (failure to inhibit).
BLU-945 Treatment: Dose-dependent disappearance of p-EGFR, p-ERK, and p-AKT bands.
Total Protein: Should remain constant. If Total EGFR decreases, the drug may be inducing receptor degradation (a different mechanism).
References
Lim, S. M., et al. (2023). "BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer."[1] Therapeutic Advances in Medical Oncology.
[Link][4]
Schalm, S., et al. (2022). "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor."[5] Journal of Medicinal Chemistry.
[Link]
Jiang, T., et al. (2019). "Ba/F3 cells and their use in kinase drug discovery." Current Opinion in Pharmacology.
[Link]
Huber, W., & Mueller, F. (2006). "Biomolecular interaction analysis in drug discovery using surface plasmon resonance technology." Current Pharmaceutical Design.
[Link]
Validating Anti-Proliferative Effects: A Comparative Guide to ATP-Luminescence vs. Metabolic Assays
Executive Summary: The Precision Gap in Cytotoxicity Screening In pre-clinical oncology, the "Replication Crisis" is often traced back to two fundamental failures: the use of misidentified cell lines and the reliance on...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Precision Gap in Cytotoxicity Screening
In pre-clinical oncology, the "Replication Crisis" is often traced back to two fundamental failures: the use of misidentified cell lines and the reliance on assays with poor dynamic range. While colorimetric assays (MTT/MTS) have been the workhorse of the 20th century, modern drug discovery demands higher sensitivity and robust statistical validation.
This guide objectively compares Next-Generation ATP-Luminescence Assays (the "Product" standard) against traditional Tetrazolium-based Colorimetric Assays (MTT/MTS) and Impedance-based Monitoring . We provide a validated workflow for assessing anti-proliferative effects, grounded in NCI-60 standards and ANSI/ATCC authentication protocols.
The Comparative Landscape: Selecting the Right Metric
To validate a novel therapeutic candidate, one must measure cell viability, not just metabolic activity. The following comparison highlights why ATP quantification is the superior primary screen for high-throughput validation.
Table 1: Performance Comparison of Viability Assays
Feature
ATP Luminescence (Recommended)
MTT/MTS (Traditional)
Impedance (Real-Time)
Biomarker
ATP (Direct correlate of viability)
NAD(P)H flux (Metabolic activity)
Cell adherence/Morphology
Sensitivity
Ultra-High (< 15 cells/well)
Low (~1,000 cells/well)
Moderate
Linearity
0 – 100,000 cells (High R²)
Limited (Saturates at high density)
Dependent on electrode coverage
Interference
Minimal (Lytic endpoint)
High (Compounds can reduce MTT)
None (Label-free)
Throughput
Ultra-High (384/1536-well ready)
Low/Medium (Incubation steps)
Low (Dedicated hardware)
Z-Factor
Typically > 0.7 (Excellent)
Typically 0.2 – 0.5 (Marginal)
N/A (Kinetic metric)
Mechanism of Action Visualization
The diagram below illustrates the biochemical divergence between the two primary methods. Note how ATP assays bypass the metabolic conversion step, which is often altered by drugs affecting mitochondrial function rather than viability.
Caption: Figure 1. Mechanism Comparison. ATP assays (Green) measure viability directly via lysis, whereas MTT (Yellow) relies on mitochondrial activity, which can be chemically confounded.
Pre-Validation: The "Zero-Trust" Protocol
Before pipetting a single drug, the biological model must be validated. Data generated from misidentified lines is useless.
Cell Line Authentication (STR Profiling)
Standard: ANSI/ATCC ASN-0002
Frequency: Every 10 passages or upon receipt of a new line.
Extract DNA: Use a standard genomic DNA isolation kit.
PCR Amplification: Target polymorphic Short Tandem Repeat (STR) loci (e.g., TH01, TPOX, vWA).
Analysis: Compare the fragment analysis profile against the Expasy Cellosaurus or ATCC database.
< 80% Match: Contaminated or misidentified. DISCARD.
Seeding Density Optimization
To ensure the drug effect is measured during the exponential growth phase, you must determine the optimal seeding density.
Seed cells at 500, 1000, 2000, 4000, and 8000 cells/well in 96-well plates.
Measure ATP luminescence every 24h for 4 days.
Selection Criteria: Choose the density that ensures the signal remains in the log-linear phase at the end of the assay duration (usually 72h) without reaching contact inhibition plateau.
Protocol: High-Sensitivity ATP-Luminescence Assay
This protocol utilizes a "Add-Mix-Measure" homogeneous format (e.g., CellTiter-Glo® or equivalent) to determine the IC50 of a compound.
Reagent: ATP-Luminescence Reagent (equilibrated to Room Temperature).
Plate: 96-well solid white, flat-bottom polystyrene plates (prevents signal cross-talk).
Step-by-Step Workflow
Cell Seeding (T=0h):
Dispense 90 µL of cell suspension (at optimized density, e.g., 3000 cells/well) into experimental wells.
Control 1: Media only (Background).
Control 2: Cells + Vehicle (DMSO) only (100% Viability).
Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
Compound Treatment (T=24h):
Prepare a 10x concentration series of the test compound in culture media (ensure DMSO < 0.5% final).
Add 10 µL of 10x compound to appropriate wells.
Incubate for 48 or 72 hours.
Detection (T=End):
Equilibrate the plate to Room Temperature (RT) for 30 mins. Causality: Luciferase kinetics are temperature-dependent; cold plates yield uneven signals.
Add 100 µL of ATP Reagent to each well (1:1 ratio with media).
Orbitally shake for 2 minutes to induce cell lysis.
Incubate at RT for 10 minutes to stabilize the luminescent signal.
Measurement:
Read Luminescence (Integration time: 0.5 – 1.0 second/well) on a multi-mode microplate reader.
Data Analysis & Quality Control
The Z-Factor (Assay Robustness)
Before calculating IC50, validate the assay quality using the Z-factor (Zhang et al., 1999).
: Standard Deviation of Positive (Vehicle) and Negative (Media/Death) controls.
: Means of controls.
Target: Z > 0.5 indicates a robust assay suitable for screening.[2]
Calculating IC50
Normalize Data:
Curve Fitting: Use a 4-parameter logistic (4PL) regression model (Hill equation).
Secondary Validation: The Clonogenic Assay
While ATP assays measure acute cytotoxicity, the Clonogenic Assay measures reproductive death (the inability to divide indefinitely), which is the "Gold Standard" for confirming long-term efficacy.
Workflow Visualization
Caption: Figure 2. The Validation Pipeline. A hierarchical approach moving from QC to acute screening (ATP) to long-term confirmation (Clonogenic).
Clonogenic Protocol Summary
Seed: Very low density (200–500 cells/well) in 6-well plates.
Treat: Add compound for 24h, then replace with fresh media (or continuous exposure depending on drug half-life).
Grow: Incubate 10–14 days until colonies >50 cells form.
Fix/Stain: Fix with Methanol/Acetic Acid; stain with 0.5% Crystal Violet.[3]
Count: Calculate Plating Efficiency (PE) and Surviving Fraction (SF) .
References
NCI-60 Screening Methodology. National Cancer Institute. Available at: [Link]
Petty, R. D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number."[4] Journal of Bioluminescence and Chemiluminescence. Available at: [Link]
Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Available at: [Link]
Franken, N. A., et al. (2006). "Clonogenic assay of cells."[5] Nature Protocols. Available at: [Link][5]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of Small Molecule Inhibitors
Featuring a Comparative Analysis of N-(4-amino-3-methylphenyl)-N-ethylbenzamide and the Known Kinase Inhibitor GW5074 In the landscape of contemporary drug discovery, the principle of molecular targeted therapy reigns su...
Author: BenchChem Technical Support Team. Date: February 2026
Featuring a Comparative Analysis of N-(4-amino-3-methylphenyl)-N-ethylbenzamide and the Known Kinase Inhibitor GW5074
In the landscape of contemporary drug discovery, the principle of molecular targeted therapy reigns supreme. The ideal therapeutic agent is often conceptualized as a "magic bullet" that precisely engages its intended biological target, thereby eliciting a desired therapeutic effect with minimal collateral damage. However, the reality is that many small molecules exhibit polypharmacology, interacting with multiple targets within the complex cellular milieu. These unintended interactions, or "off-target" effects, can lead to unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of small molecule inhibitors. We will use the compound N-(4-amino-3-methylphenyl)-N-ethylbenzamide, a molecule with limited publicly available bioactivity data, as a hypothetical test case to illustrate a robust screening funnel. In parallel, we will draw comparisons with GW5074 , a well-characterized inhibitor of the c-Raf kinase, to ground our discussion in real-world experimental data.[2][3]
The core of this guide is not merely a recitation of protocols but an articulation of the scientific rationale behind the experimental choices, empowering you to design and execute self-validating studies that ensure the scientific integrity of your findings.
The Imperative of Off-Target Profiling: From Molecular Postulation to Cellular Confirmation
The journey to characterize a small molecule's specificity begins with its intended target. For our comparative compound, GW5074, the primary target is the serine/threonine-protein kinase c-Raf (RAF1), a critical component of the MAPK/ERK signaling pathway.[2] GW5074 is a potent inhibitor of c-Raf with a reported IC50 value of 9 nM.[2][4] The initial development of such a compound would have involved assays to confirm this on-target activity. However, the promiscuous nature of the ATP-binding pocket, the target of many kinase inhibitors, necessitates a broader assessment of a compound's kinome-wide selectivity.[1]
For a novel compound like N-(4-amino-3-methylphenyl)-N-ethylbenzamide, where the primary target may not be known, a broader initial screening approach is warranted. Phenotypic screening, which assesses the effect of a compound on cellular behavior without a preconceived target, can be a valuable starting point. However, for the purposes of this guide, we will assume a hypothetical on-target has been identified and proceed with a focused off-target assessment strategy.
Our investigative workflow will encompass a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, cell-based assays to confirm physiological relevance.
Figure 1: Tiered workflow for off-target effect assessment.
Tier 1: Casting a Wide Net with Broad-Spectrum Screening
The initial step in off-target profiling is to screen the compound against large panels of purified enzymes or receptors. This provides a broad overview of potential unintended interactions.
Kinome Profiling: A Radiometric Approach
Given that many small molecule inhibitors target kinases, assessing activity against a broad panel of kinases is a critical first step. The radiometric kinase assay remains a gold standard due to its direct measurement of substrate phosphorylation and its universal applicability to all kinases.[5][6]
Comparative Insight: GW5074
GW5074 has been shown to be highly selective for c-Raf, with over 100-fold selectivity against a panel of other kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms. This high degree of selectivity is a desirable characteristic for a targeted inhibitor. However, some studies have noted that GW5074 can also activate B-Raf in cellular contexts, highlighting the importance of progressing from in vitro assays to cell-based models.[7][8]
Experimental Protocol: Radiometric Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a panel of kinases.
Materials:
Purified kinase enzymes
Kinase-specific peptide or protein substrates
[γ-³²P]ATP or [γ-³³P]ATP
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)[4]
Test compound (e.g., N-(4-amino-3-methylphenyl)-N-ethylbenzamide) and control inhibitor (e.g., GW5074) dissolved in DMSO
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
In a 96-well reaction plate, add the kinase reaction buffer, substrate, and diluted compound.
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.[10] The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[10]
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound radioactivity.[9]
Dry the filter plate and add scintillation fluid to each well.
Quantify the amount of incorporated radioactivity using a microplate scintillation counter.
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
To identify potential interactions with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, a competitive radioligand binding assay is employed. This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[11][12]
Cell membranes or purified receptors expressing the target of interest
A specific, high-affinity radioligand for the target receptor
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[11]
Test compound and known unlabeled ligand (for positive control)
96-well filter plates (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine)[11]
Scintillation fluid
Microplate scintillation counter
Procedure:
Prepare serial dilutions of the test compound and control ligand.
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration at or below its Kd), and the test compound.[13]
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate. This separates the bound radioligand from the unbound.[11]
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
Dry the filter plate, add scintillation fluid, and quantify the radioactivity in each well using a microplate scintillation counter.[11]
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Parameter
Radiometric Kinase Assay
Competitive Radioligand Binding Assay
Principle
Measures enzymatic activity (phosphorylation)
Measures binding affinity
Primary Output
IC50 (Inhibitory Concentration)
IC50, Ki (Inhibitory Constant)
Key Reagents
[γ-³²P]ATP, substrate
Radioligand, receptor source
Throughput
High
High
Applicability
Kinases
Receptors, ion channels, transporters
Tier 2: Validating and Characterizing Off-Target Hits
Positive "hits" from the broad-spectrum screens require further validation to confirm the interaction and to understand its nature. This typically involves generating full dose-response curves and performing mechanistic studies.
For any off-targets identified for N-(4-amino-3-methylphenyl)-N-ethylbenzamide or GW5074, the next logical step would be to perform detailed IC50 determinations using the same assay formats as in Tier 1, but with a wider range of compound concentrations.
Tier 3: Confirming Target Engagement in a Cellular Context
A compound's activity against a purified protein in vitro does not always translate to its effects in a living cell. Cellular permeability, metabolic stability, and the presence of endogenous ligands and scaffolding proteins can all influence a compound's potency and selectivity. Therefore, it is crucial to validate off-target interactions in a more physiologically relevant environment.
Cellular Thermal Shift Assay (CETSA): A Label-Free Method for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing the direct binding of a compound to its target protein within intact cells or cell lysates.[14][15] The principle underlying CETSA is that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[14][15]
Comparative Insight: GW5074
While no specific CETSA data for GW5074 is readily available in the searched literature, its known cellular effects, such as the modulation of c-Raf phosphorylation, suggest that it does engage its target in a cellular context.[8][16] A CETSA experiment would be a direct way to confirm this engagement and to assess its potency in a cellular environment.
Cultured cells expressing the target protein(s) of interest
Test compound and vehicle control (DMSO)
Phosphate-buffered saline (PBS)
Lysis buffer containing protease inhibitors
PCR tubes or 96-well PCR plates
Thermal cycler
Equipment for protein quantification (e.g., Western blotting, ELISA)
Procedure:
Treat cultured cells with the test compound or vehicle control for a specified time.
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
Aliquot the cell suspension into PCR tubes.
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3-8 minutes).[15][17]
Allow the samples to cool to room temperature.
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[17]
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
Collect the supernatant containing the soluble proteins.
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a method such as Western blotting or ELISA.
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 2: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).
Conclusion: An Integrated Approach to De-risking Drug Candidates
The comprehensive assessment of off-target effects is not a mere academic exercise but a cornerstone of modern drug development. It is an iterative process that requires the integration of data from a variety of experimental platforms, from high-throughput in vitro screens to physiologically relevant cellular assays.
For a novel compound such as N-(4-amino-3-methylphenyl)-N-ethylbenzamide, the path to understanding its biological activity and potential liabilities would begin with broad screening to identify potential targets and off-targets. Subsequent validation and characterization of these interactions, both in vitro and in cells, would be essential to build a comprehensive pharmacological profile.
By comparing this hypothetical workflow with the known profile of GW5074, we can appreciate the importance of selectivity for a targeted therapeutic. While GW5074 demonstrates high selectivity for its primary target, c-Raf, in vitro, its cellular activity reveals a more complex pharmacology, including the potential for paradoxical activation of related kinases.[7][16] This underscores the necessity of a multi-faceted approach to off-target profiling to truly understand a compound's mechanism of action and to anticipate its potential effects in a complex biological system.
By adhering to the principles and protocols outlined in this guide, researchers can build a robust and self-validating data package that will de-risk drug candidates and ultimately contribute to the development of safer and more effective medicines.
References
Breslin, M. B., & Sclar, D. A. (2021).
Chen, Y. C., Chen, Y. L., & Chen, C. H. (2022). The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. International journal of molecular sciences, 23(12), 6439.
Al-Jindan, R. Y., Al-Abbas, M. A., & Al-Shammari, A. M. (2021). Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin. Future microbiology, 16, 829–838.
Echeverria, V., Burgess, S., & Chiosis, G. (2007). Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074. Journal of neurochemistry, 103(1), 373–385.
Chin, P. C., Liu, L., Morrison, B. E., & Gametchu, B. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of neurochemistry, 90(3), 595–608.
Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1470, 219–234.
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
Holder, S. L., & Stull, L. B. (2014). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1175, 17–25.
PubChem. 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]
Bio-protocol. 4.5. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429.
Reaction Biology. Radiometric Filter Binding Assay. Available from: [Link]
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Available from: [Link]
Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
ResearchGate. Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Available from: [Link]
Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]
Al-Dies, A. M., Al-Omair, M. A., & El-Emam, A. A. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules (Basel, Switzerland), 28(5), 2275.
Workman, P., & Collins, I. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available from: [Link]
ResearchGate. (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available from: [Link]
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
evaluating the therapeutic index of N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Publish Comparison Guide: Therapeutic Index Evaluation of N-(4-amino-3-methylphenyl)-N-ethylbenzamide Executive Summary: The Quest for Safer Anticonvulsants N-(4-amino-3-methylphenyl)-N-ethylbenzamide (referred to herein...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Therapeutic Index Evaluation of N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Executive Summary: The Quest for Safer Anticonvulsants
N-(4-amino-3-methylphenyl)-N-ethylbenzamide (referred to herein as AMNEB ) represents a specific class of amino-benzanilide compounds investigated for anticonvulsant properties.[1] Historically, the treatment of generalized tonic-clonic seizures has been dominated by agents like Phenytoin and Carbamazepine.[1] While effective, these "gold standards" suffer from narrow Therapeutic Indices (TI), requiring rigorous therapeutic drug monitoring to avoid neurotoxicity (ataxia, sedation).[1]
This guide outlines the critical workflow for evaluating the TI of AMNEB. Based on structure-activity relationship (SAR) data from benzamide anticonvulsants, AMNEB is hypothesized to function as a state-dependent voltage-gated sodium channel (Nav) blocker , offering a potentially wider safety margin than first-generation antiepileptics.[1]
Part 1: Mechanism of Action & Rationale[1]
To evaluate the Therapeutic Index, one must first understand the pharmacological target.[1] AMNEB likely operates by stabilizing the inactivated state of voltage-gated sodium channels, preventing high-frequency neuronal firing without impairing normal action potential generation.[1]
The "Modulated Receptor" Hypothesis
Unlike general anesthetics that block channels indiscriminately, AMNEB is designed to bind preferentially to channels that are rapidly cycling (i.e., during a seizure).[1] This selectivity is the theoretical basis for a superior Therapeutic Index.[1]
Figure 1: State-Dependent Blockade.[1] AMNEB targets the Inactivated State, effectively "trapping" neurons that are firing too rapidly (seizure focus) while sparing normal transmission.[1]
Part 2: Comparative Analysis (The Benchmarks)
When publishing a TI evaluation, the raw number is meaningless without context. You must run parallel experiments with standard-of-care agents.[1]
The "Control" for narrow TI.[1] Efficacy is high, but toxicity is dose-limiting.[1]
Carbamazepine
Nav Blocker
Moderate (~3-5)
Aplastic anemia (rare), Dizziness
Structurally distinct (tricyclic) but functionally similar comparator.[1]
Lidocaine
Nav Blocker
Very Low (CNS)
Seizures (at high dose), Arrhythmia
Used here only as a structural reference for the amide linkage; not an oral anticonvulsant.[1]
Part 3: Experimental Protocol for TI Evaluation
To ensure Scientific Integrity , this protocol uses a self-validating "screening cascade."[1] Do not proceed to in vivo TI calculation without confirming in vitro potency.[1]
Phase 1: In Vitro Validation (Go/No-Go)
Objective: Confirm sodium channel affinity before animal testing.[1]
Assay: Patch-clamp electrophysiology on HEK293 cells expressing hNav1.2.
Protocol: Apply voltage steps to induce inactivated states. Perfusion of AMNEB (0.1 - 100 µM).[1]
Success Criteria:
for inactivated state < for resting state (Ratio > 10). If the drug blocks resting channels equally, it will likely cause cardiac toxicity or paralysis.[1]
Phase 2: In Vivo Efficacy (
Determination)
Objective: Determine the dose required to protect 50% of animals from seizures.[1]
Model: Maximal Electroshock (MES) Test in male CF-1 mice or Sprague-Dawley rats.
Vehicle: 0.5% Methylcellulose (oral gavage) or PEG400 (IP).[1]
Steps:
Administer AMNEB at varying doses (e.g., 10, 30, 100, 300 mg/kg).[1]
Endpoint: Fall from the rod within 60 seconds indicates neurotoxicity (ataxia/sedation).[1]
Workflow Visualization
Figure 2: The Preclinical Screening Cascade.[1] Note the "Go/No-Go" decision point at Phase 1 to minimize animal usage.
Part 4: Data Interpretation & Reporting
When publishing your findings, the calculation of the Therapeutic Index (TI) and the Protective Index (PI) is the final deliverable.[1]
1. Calculation:
Using Probit analysis (log-dose vs. response probability), calculate the confidence intervals (95% CI) for both curves.
Protective Index (PI):
.
2. Success Thresholds:
PI < 2: Poor candidate (Toxicity overlaps with efficacy; similar to Phenytoin).[1]
PI 2–5: Moderate candidate (Acceptable, but requires monitoring).[1]
PI > 5:Superior candidate. This indicates that the dose required to cause ataxia is 5x higher than the therapeutic dose.[1]
3. Structural Insight (The "Why"):
The N-ethyl group on the amide nitrogen of AMNEB is critical.[1] In many benzamide series, adding bulk to the amide nitrogen (Methyl -> Ethyl) increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.[1] This often lowers the peripheral dose required for central efficacy, thereby improving the TI by reducing systemic side effects [1].[1]
References
Clark, C. R., et al. (1987).[1] Anticonvulsant activity of some 4-aminobenzamides.[1][4]Journal of Medicinal Chemistry . (General reference for class activity).
U.S. Patent 4,668,685. (1987).[1] 3- and 4-amino-N-(alkylphenyl) benzamide compounds and composition containing same as anticonvulsant drugs.[1][4] (Describes the specific efficacy and high therapeutic ratio of this chemical class).
Löscher, W., et al. (1991).[1] The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs.[1]Epilepsy Research .[1] (Standard protocol for MES/Rotarod).
PubChem Compound Summary. (2024). N-(4-Amino-3-methylphenyl)-N-ethylbenzamide.[1][6][7]National Center for Biotechnology Information .[1] [1]
STOP AND READ: This is not a standard "lab irritant." N-(4-amino-3-methylphenyl)-N-ethylbenzamide (CAS 5856-00-8) carries the GHS Hazard Statement H301+H311+H331 , indicating it is toxic if swallowed, in contact with skin, or inhaled .[1][2]
As a Senior Application Scientist, I cannot overstate the importance of the "Toxic Triad" in your risk assessment. Unlike simple buffers or salts, this substituted benzamide possesses lipophilic properties (LogP ~3.[1]8) that facilitate rapid dermal absorption.[1] Standard nitrile exam gloves alone are insufficient for prolonged handling of stock solutions.
This protocol is designed to eliminate the "permeation gap"—the time between invisible chemical breakthrough and the onset of systemic toxicity.[1]
The Hazard Profile: The "Why" Behind the Gear
To trust the protocol, you must understand the mechanism of threat.[1]
Dermal Toxicity (H311): The ethyl and methyl groups on the phenyl ring increase lipophilicity, allowing the molecule to bypass the stratum corneum (outer skin layer).[1] Once absorbed, substituted anilines/benzamides can induce methemoglobinemia (interfering with oxygen transport) or severe allergic dermatitis (H317).[1]
Inhalation Toxicity (H331): As a solid powder, the dust is fine and easily aerosolized.[1] Inhalation delivers the toxin directly to the bloodstream via the alveoli, bypassing first-pass liver metabolism.[1]
Sensitization (H317): Repeated sub-toxic exposure can lead to anaphylactic sensitization.[1] Self-Validating System: If you develop a rash or itch on your wrists (the gap between glove and coat), your PPE system has failed.[1]
PPE Specification Matrix
Do not rely on generic "safety gear." Use this specific matrix to select equipment based on the state of matter.
Laminate/Barrier Required: Silver Shield® or 4H® Laminate gloves
Permeation: Benzamides permeate nitrile.[1] Laminate offers >480 min breakthrough time; nitrile offers <15 min for some organic amines.[1]
Respiratory
P100/N100 Particulate Respirator (Fit-tested half-face or PAPR)
Fume Hood (Sash at 18")Respirator not required if hood is active.[1]
Aerosolization: Solids generate invisible micro-dust.[1] P100 captures 99.97% of particles.
Eye Protection
Safety Goggles (Indirect Vent)
Face Shield + Goggles
Splash Risk: Solutions can splash around glasses.[1] Eyes are a rapid absorption route.
Body Defense
Tyvek® Lab Coat (Closed wrist)
Chemical Resistant Apron over Lab Coat
Absorption: Cotton coats absorb and hold toxins against the skin.[1] Tyvek repels dust.
Decision Logic: PPE Selection Workflow
Use this decision tree to determine the required level of protection before opening any container.
Figure 1: Decision logic for selecting PPE based on physical state and concentration risk.
Operational Protocol: The "Safe Loop"
This workflow creates a self-validating safety loop.[1] If you cannot complete a step (e.g., you can't find the laminate gloves), the loop breaks, and work must stop.[1]
Phase 1: Pre-Operational Check
Verify Engineering Controls: Ensure Fume Hood flow is >100 fpm (feet per minute).
Glove Inspection: Inflate nitrile gloves with air to check for pinholes.
Staging: Place a "Waste Beaker" (labeled) inside the hood before starting. You should never remove your hands from the hood while holding contaminated items.
Phase 2: The Weighing Procedure (Highest Risk)
Don PPE: Put on Tyvek coat, then inner gloves, then outer gloves.[1] Tape the outer glove cuff to the Tyvek sleeve to prevent wrist exposure.
Static Control: Use an anti-static gun or bar on the spatula. Static charge can cause the powder to "jump" and aerosolize.
Transfer: Open the source container only inside the hood. Transfer slowly to the weighing boat.
Dissolution: Add solvent immediately to the weighing boat or flask to wet the powder. Once in solution, the inhalation risk drops, but the permeation risk rises. [1]
Phase 3: Decontamination & Doffing[1]
Wipe Down: Wipe all tools (spatulas, balance) with a solvent-soaked Kimwipe (ethanol or acetone, depending on solubility) inside the hood.[1]
Outer Glove Removal: Remove outer gloves inside the hood and place them in the solid waste container.
Wash: Wash inner gloves with soap and water before removing them.
Final Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).[1]
Emergency Response: Dermal Exposure
If the chemical contacts your skin (or you suspect breakthrough):
Time is Tissue: Immediately move to the sink/shower.
Flush: Rinse with copious amounts of water for 15 minutes.
Soap: Use mild soap. Avoid scrubbing, which can abrade the skin and increase absorption.[1]
Medical: Seek medical attention. Provide the SDS (Safety Data Sheet) and mention "Substituted Benzamide/Aniline derivative - Potential Methemoglobinemia." [1]
Waste Disposal (Cradle-to-Grave)
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into a "Hazardous Solid Waste" bin labeled "Toxic - Organic." [1]
Liquid Waste: Segregate into "Organic Waste - Toxic."[1] Do not mix with oxidizers (e.g., Nitric Acid) as amides can react violently or form nitrosamines.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
PubChem. (n.d.).[1] Compound Summary: Substituted Benzamides (General Class). National Library of Medicine. Retrieved from [Link]